7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
Description
Properties
IUPAC Name |
7-chloro-2-methylpyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-5-2-3-9-7(8)6(5)10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPPIWNZRSPSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CN=C(C2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine (CAS 137333-62-0)
A comprehensive review of the currently available scientific and technical data for 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine, a heterocyclic compound with potential applications in research and drug development.
Introduction
This compound, identified by the CAS number 1373333-62-0, belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is of significant interest to the medicinal chemistry community due to its structural similarity to purines, which are fundamental components of DNA and RNA and play a crucial role in numerous biological signaling pathways. The pyrazolopyridine core has been identified as a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. This has led to the development of numerous derivatives with a wide range of therapeutic applications, including roles as kinase inhibitors for cancer therapy and agents targeting the central nervous system.
This technical guide aims to provide a thorough overview of the available information on this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below. This data is primarily sourced from chemical suppliers and databases.
| Property | Value |
| CAS Number | 1373333-62-0 |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN1N=C2C(=C1)C=NC(=C2)Cl |
| InChI Key | DCPPIWNZRSPSIS-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound can be achieved through the methylation of its corresponding N-unsubstituted precursor, 7-chloro-1H-pyrazolo[3,4-c]pyridine. A common synthetic approach involves the following steps:
General Synthetic Scheme
The synthesis generally proceeds via the N-methylation of the pyrazole ring of the 7-chloro-1H-pyrazolo[3,4-c]pyridine scaffold. The choice of methylating agent and reaction conditions can influence the regioselectivity of the methylation, yielding either the N1 or N2-methylated isomer. For the synthesis of the N2-methyl isomer, specific conditions are required to favor its formation.
Caption: General synthetic workflow for this compound.
Experimental Protocol: N-Methylation of 7-chloro-1H-pyrazolo[3,4-c]pyridine (Illustrative)
Please note: As of the latest information available, a specific, detailed experimental protocol for the synthesis of this compound (CAS 1373333-62-0) has not been published in peer-reviewed literature. The following is an illustrative protocol based on general methods for N-methylation of similar heterocyclic systems. Researchers should optimize these conditions for their specific needs.
Materials:
-
7-chloro-1H-pyrazolo[3,4-c]pyridine
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound isomer.
Biological Activity and Potential Applications
While the pyrazolo[3,4-c]pyridine scaffold is prevalent in compounds with demonstrated biological activity, specific quantitative data for this compound is not currently available in the public domain. Research on analogous compounds suggests that this molecule could be a valuable fragment or starting point for the development of inhibitors for various protein kinases.
The general workflow for screening such a compound in a drug discovery context is outlined below.
Caption: A typical workflow for evaluating a novel compound in drug discovery.
Data Summary
As of the current date, there is no publicly available quantitative biological data (e.g., IC₅₀, Kᵢ, EC₅₀) or detailed signaling pathway information specifically for this compound. The compound is primarily available as a research chemical from various suppliers.
Conclusion and Future Directions
This compound is a heterocyclic compound belonging to a class of molecules with significant potential in medicinal chemistry. While its specific biological activities and mechanisms of action remain to be elucidated, its structural features suggest it could serve as a valuable building block or fragment for the design of novel therapeutic agents, particularly in the area of kinase inhibition.
Future research efforts should focus on the biological evaluation of this compound through in vitro screening against various targets, followed by more in-depth mechanistic studies if promising activity is identified. The development and publication of detailed synthetic protocols and characterization data would also be of great value to the scientific community.
Disclaimer: This document is intended for informational purposes only and is based on currently available public information. It is not a substitute for professional scientific or medical advice. Researchers should always consult primary literature and conduct their own experiments to validate any information.
An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolopyridine scaffold, which is recognized as a "privileged structure," it holds potential for the development of novel therapeutic agents. The physicochemical properties of this compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its solubility, permeability, and interaction with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of direct experimental data for this compound, this section presents a combination of available data, estimated values based on closely related analogs, and predicted values from computational models.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆ClN₃ | - |
| Molecular Weight | 167.60 g/mol | [1] |
| Melting Point | ~225-226 °C (for isomer) | Estimated based on 5-chloro-1H-pyrazolo[3,4-c]pyridine |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| logP | ~0.9 (for isomer) | Calculated (XLogP3) for 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine[2] |
Note: The melting point and logP values are based on isomeric compounds and should be considered as estimations. Experimental determination is highly recommended for accurate characterization.
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible experimental data are paramount in drug development. The following sections detail standard methodologies for the determination of key physicochemical properties of this compound.
Synthesis of this compound
A general synthetic route to the pyrazolo[3,4-c]pyridine core can be adapted for the synthesis of the title compound. A plausible method involves the cyclization of a suitably substituted aminopyridine derivative.
General Protocol:
-
Starting Materials: 2-chloro-3-amino-4-methylpyridine and a suitable diazotizing agent.
-
Diazotization: The aminopyridine is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Cyclization: The diazonium salt undergoes intramolecular cyclization to form the pyrazolo[3,4-c]pyridine ring system.
-
Methylation: The resulting 7-chloro-1H-pyrazolo[3,4-c]pyridine can be selectively methylated at the N2 position using a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a suitable base (e.g., potassium carbonate) and an appropriate solvent (e.g., acetone or DMF).
-
Purification: The final product is purified by recrystallization or column chromatography to yield this compound.
Diagram 1: General Synthetic Workflow
Melting Point Determination
The melting point is a crucial indicator of purity. The capillary method is a standard and reliable technique.
Protocol:
-
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting point range (typically < 2 °C) is indicative of high purity.
Solubility Determination
Solubility in aqueous and organic solvents is a critical parameter for formulation development and understanding in vivo behavior. The shake-flask method is a widely accepted technique.
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO) in a sealed flask.
-
The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
The pKa, or acid dissociation constant, is essential for predicting the ionization state of a compound at different physiological pH values. Potentiometric titration is a precise method for its determination.
Protocol:
-
A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
The solution is placed in a thermostatted vessel and stirred continuously.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH versus volume of titrant added) is plotted. The pKa value is determined from the inflection point of the curve or by analyzing the half-equivalence point.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in membrane permeability and drug-receptor interactions. The shake-flask method is the traditional and most reliable technique.
Protocol:
-
A small amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other) in a sealed flask.
-
The flask is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
-
The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Diagram 2: Experimental Workflow for Physicochemical Characterization
Biological Relevance and Potential Signaling Pathway Involvement
Pyrazolo[3,4-c]pyridine derivatives have garnered significant attention for their diverse biological activities, often acting as inhibitors of various protein kinases. Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
The structural similarity of the pyrazolopyridine core to the purine ring of ATP allows these compounds to act as ATP-competitive inhibitors in the kinase active site. By blocking the binding of ATP, they prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade.
Diagram 3: Representative Kinase Inhibition Signaling Pathway
Conclusion
This compound is a compound with significant potential in the field of drug discovery, stemming from its privileged pyrazolopyridine core. While direct experimental data on its physicochemical properties are currently limited, this guide provides a framework for its characterization through established experimental protocols. The elucidation of its melting point, solubility, pKa, and logP is crucial for advancing its development as a potential therapeutic agent. Furthermore, its likely role as a kinase inhibitor highlights a promising avenue for its application in oncology and other diseases driven by aberrant cell signaling. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
An In-depth Technical Guide to the Structure Elucidation of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the methodologies and expected analytical data for the comprehensive structure elucidation of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine. While specific experimental data for this compound is not widely published, this document provides a robust framework for its characterization based on established analytical techniques and data from closely related pyrazolopyridine analogs.
Compound Identification
A crucial first step in structure elucidation is the confirmation of the compound's basic chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | 7-chloro-2-methylpyrazolo[3,4-c]pyridine | [1] |
| CAS Number | 1373333-62-0 | [1][2][3] |
| Molecular Formula | C₇H₆ClN₃ | [1] |
| Canonical SMILES | CN1C=C2C=CN=C(Cl)C2=N1 | [1] |
Predicted Spectroscopic and Spectrometric Data
The following sections detail the expected outcomes from standard analytical techniques used for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | s | 1H | H-3 (pyrazole ring) |
| ~7.0-7.2 | d | 1H | H-4 or H-6 (pyridine ring) |
| ~6.8-7.0 | d | 1H | H-6 or H-4 (pyridine ring) |
| ~3.9-4.1 | s | 3H | N-CH₃ |
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~150-155 | C-7 (C-Cl) |
| ~140-145 | C-7a |
| ~135-140 | C-3 |
| ~130-135 | C-5a |
| ~115-120 | C-4 |
| ~110-115 | C-6 |
| ~35-40 | N-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak is expected at m/z corresponding to the molecular weight of the compound (C₇H₆ClN₃). The presence of the chlorine isotope (³⁷Cl) will result in an M+2 peak with an intensity of approximately one-third of the M⁺ peak.
-
Key Fragmentation Patterns: Fragmentation is likely to involve the loss of the methyl group (-CH₃), a chlorine radical (-Cl), and potentially the cleavage of the pyrazole or pyridine ring.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans should be collected.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same spectrometer at a frequency of 100 MHz. Key parameters include a 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a mass range of m/z 40-300.
Structure Elucidation Workflow
The logical flow for the structure elucidation of this compound is outlined in the following diagram.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of NMR spectroscopy and mass spectrometry. The predicted data presented in this guide, based on the known structure and analogous compounds, provides a clear roadmap for researchers to confirm the identity and purity of this molecule. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating a definitive structural assignment.
References
The Expanding Therapeutic Potential of Pyrazolo[3,4-c]pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-c]pyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases. This has led to the exploration of its derivatives as potent agents against a spectrum of diseases. This technical guide provides a comprehensive overview of the biological activities of pyrazolo[3,4-c]pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development in this promising area.
Anticancer Activity of Pyrazolo[3,4-c]pyridine Derivatives
Pyrazolo[3,4-c]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Several pyrazolo[3,4-c]pyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.
A series of 3,5-disubstituted pyrazolo[3,4-c]pyridines has been synthesized and shown to exhibit potent and selective inhibitory activities against CDKs. These compounds have demonstrated in vitro cellular proliferation inhibition in cultured human tumor cells.
Targeting Tropomyosin Receptor Kinases (TRKs)
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation. The continuous activation and overexpression of TRKs have been implicated in the development and progression of various cancers. Pyrazolo[3,4-b]pyridine derivatives, structurally similar to the [3,4-c] isomers, have been designed as TRK inhibitors. For instance, compound C03 showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM.
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. It is a well-established target for cancer chemotherapy. Certain pyrazolo[3,4-b]pyridine derivatives have been investigated as Topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells.
Table 1: Anticancer Activity of Pyrazolo[3,4-c]pyridine and Related Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 9a | CDK2/CDK9 | Hela | 2.59 | [1] |
| 10e | Not specified | MCF-7 | 11 | [2] |
| 8b | Not specified | A-549 | 2.9 | [3] |
| 8b | Not specified | HEPG2 | 2.6 | [3] |
| 8b | Not specified | HCT-116 | 2.3 | [3] |
| Compound 7 | Not specified | A549 | 17.50 | [4] |
| Compound 7 | Not specified | Hela | 68.75 | [4] |
| Compound 7 | Not specified | Caco-2 | 43.75 | [4] |
| Compound 7 | Not specified | HT1080 | 73.08 | [4] |
| Compound 5 | Not specified | A549 | 148 | [4] |
| Compound 5 | Not specified | Hela | 74.8 | [4] |
| Compound 5 | Not specified | Caco-2 | 76.92 | [4] |
| Compound 5 | Not specified | HT1080 | 96.25 | [4] |
| Compound 2g | Not specified | HepG2 | 0.01 | [5] |
| Pyridopyrazolo-triazine 7 | Not specified | Hela | 8.42 | [6] |
| Pyridopyrazolo-triazine 6a | Not specified | HCT-116 | 12.58 | [6] |
| Pyridopyrazolo-triazine 6a | Not specified | MCF-7 | 11.71 | [6] |
Antimicrobial Activity of Pyrazolo[3,4-c]pyridine Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazolo[3,4-c]pyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.
A series of N-[(Benzhydryl)/(l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamide derivatives were synthesized and evaluated for their antimicrobial activities. Some of these compounds showed slight activity against Bacillus cereus and Staphylococcus aureus.[7] Other studies on related pyrazolopyridine scaffolds have reported significant antibacterial and antifungal effects.[8]
Table 2: Antimicrobial Activity of Pyrazolo[3,4-c]pyridine and Related Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Series 3a-m | Bacillus cereus | Slight Activity | [7] |
| Series 3a-m | Staphylococcus aureus | Slight Activity | [7] |
| Compound 2g | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [5] |
| Compound 2g | Vancomycin-resistant Enterococci (VRE) | 8 | [5] |
| Compound 2g | Piperacillin-resistant Pseudomonas aeruginosa | 4 | [5] |
| Compound 2g | Extended-spectrum beta-lactamase-producing Escherichia coli (ESBLEC) | 4 | [5] |
| Compounds 24 & 27 | Staphylococcus aureus | 0.25 | [9] |
| Compounds 24 & 27 | Klebsiella pneumoniae | 0.25 | [9] |
Anti-inflammatory Activity of Pyrazolo[3,4-c]pyridine Derivatives
Inflammation is a complex biological response implicated in numerous diseases. Pyrazolo[3,4-c]pyridine derivatives have been investigated for their anti-inflammatory potential, often through the modulation of inflammatory mediators. For instance, a series of pyrazolo[3,4-b]thieno[2,3-d]pyridine alkanoic acid derivatives were synthesized and evaluated as thromboxane synthetase inhibitors and leukotriene D(4) receptor antagonists, with one derivative showing an in vivo anti-inflammatory profile.[10]
Table 3: Anti-inflammatory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| LASSBio341 (6) | Arachidonic acid-induced platelet aggregation | 0.14 | [10] |
| LASSBio341 (6) | LTD(4)-induced guinea pig tracheal strip contraction | 43.7 | [10] |
Experimental Protocols
General Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines
A common route to the pyrazolo[3,4-c]pyridine core involves the Huisgen indazole synthesis.[11] An adapted procedure is as follows:
-
Diazotization and Cyclization: To a solution of a substituted 2-aminonicotinonitrile in a suitable solvent (e.g., dichloroethane and acetic anhydride), sodium nitrite is added portion-wise at room temperature. The reaction mixture is then heated to facilitate cyclization.
-
Deacetylation: The resulting N-acetylated pyrazolo[3,4-c]pyridine is deacetylated using a base such as sodium methoxide in methanol to yield the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.[11]
Further functionalization can be achieved at various positions (N-1, N-2, C-3, C-5, and C-7) through reactions like N-alkylation, Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and selective metalation.[12]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[16]
-
MTT Addition: MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to evaluate the acute anti-inflammatory activity of compounds.[17][18]
-
Animal Groups: Rats are divided into control, standard (e.g., indomethacin-treated), and test groups.
-
Compound Administration: The test compounds or the standard drug are administered (e.g., intraperitoneally or orally) 30-60 minutes before the induction of inflammation.[17][19]
-
Induction of Edema: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each rat.[17]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.[20]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Signaling Pathways
// Nodes Growth_Factors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; CyclinD [label="Cyclin D", fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK4_6 [label="CDK4/6", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinE [label="Cyclin E", fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK2 [label="CDK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Phase_Entry [label="S-Phase Entry", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pyrazolo_pyridine [label="Pyrazolo[3,4-c]pyridine\nDerivatives", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Growth_Factors -> Receptor; Receptor -> Ras; Ras -> Raf -> MEK -> ERK; ERK -> CyclinD [label=" Upregulates"]; CyclinD -> CDK4_6 [label=" Binds & Activates"]; CDK4_6 -> Rb [label=" Phosphorylates"]; Rb -> E2F [style=dashed, arrowhead=tee, label=" Releases"]; E2F -> CyclinE [label=" Upregulates"]; CyclinE -> CDK2 [label=" Binds & Activates"]; CDK2 -> S_Phase_Entry [label=" Promotes"]; Pyrazolo_pyridine -> CDK2 [arrowhead=tee, color="#EA4335", label=" Inhibit"]; } CDK2 Signaling Pathway and Inhibition.
// Nodes NGF [label="Nerve Growth Factor (NGF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRKA [label="TRKA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Survival [label="Cell Survival\n& Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrazolo_pyridine [label="Pyrazolo[3,4-c]pyridine\nDerivatives", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges NGF -> TRKA [label=" Binds & Activates"]; TRKA -> PI3K; TRKA -> RAS; TRKA -> PLCg; PI3K -> AKT -> Cell_Survival; RAS -> MAPK -> Gene_Expression; PLCg -> Cell_Survival; Pyrazolo_pyridine -> TRKA [arrowhead=tee, color="#EA4335", label=" Inhibit"]; } TRKA Signaling Pathway and Inhibition.
// Nodes DNA [label="Supercoiled DNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Topo_II [label="Topoisomerase II", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage_Complex [label="Covalent Topo II-DNA\nCleavage Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Strand_Passage [label="DNA Strand Passage", fillcolor="#F1F3F4", fontcolor="#202124"]; Religation [label="DNA Religation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Relaxed_DNA [label="Relaxed DNA", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pyrazolo_pyridine [label="Pyrazolo[3,4-c]pyridine\nDerivatives", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DNA -> Topo_II [label=" Binds"]; Topo_II -> Cleavage_Complex [label=" Creates double-strand break"]; Cleavage_Complex -> Strand_Passage; Strand_Passage -> Religation; Religation -> Relaxed_DNA; Pyrazolo_pyridine -> Cleavage_Complex [arrowhead=tee, color="#EA4335", label=" Stabilize (Inhibit Religation)"]; } Topoisomerase II Mechanism and Inhibition.
Experimental Workflow
// Nodes Synthesis [label="Synthesis of\nPyrazolo[3,4-c]pyridine\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization\n(NMR, MS, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vitro_Screening [label="In Vitro Biological\nScreening", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Assays\n(e.g., MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assays\n(e.g., MIC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Anti_inflammatory [label="Anti-inflammatory\nAssays", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Identification [label="Lead Compound\nIdentification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo_Studies [label="In Vivo Studies\n(e.g., Animal Models)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; SAR_Studies [label="Structure-Activity\nRelationship (SAR)\nStudies", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Synthesis -> Purification; Purification -> In_Vitro_Screening; In_Vitro_Screening -> Anticancer; In_Vitro_Screening -> Antimicrobial; In_Vitro_Screening -> Anti_inflammatory; Anticancer -> Lead_Identification; Antimicrobial -> Lead_Identification; Anti_inflammatory -> Lead_Identification; Lead_Identification -> In_Vivo_Studies; Lead_Identification -> SAR_Studies; SAR_Studies -> Synthesis [style=dashed, label=" Optimization"]; } General Workflow for Drug Discovery.
Conclusion
Pyrazolo[3,4-c]pyridine derivatives represent a versatile and promising scaffold in the field of medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. This technical guide has provided a consolidated resource of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and research workflows. It is anticipated that this comprehensive overview will serve as a valuable tool for researchers and professionals in the pharmaceutical sciences, stimulating further exploration and optimization of pyrazolo[3,4-c]pyridine derivatives as potential therapeutic agents for a range of human diseases. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 12. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchhub.com [researchhub.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. mdpi.com [mdpi.com]
- 20. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Potential Kinase Targets of the 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine Scaffold: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-c]pyridine core is a significant scaffold in medicinal chemistry, recognized for its versatile biological activities, particularly as an inhibitor of various protein kinases. While specific kinase targets for 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine are not extensively documented in publicly available literature, the broader class of pyrazolopyridine derivatives has been demonstrated to potently inhibit several key kinases implicated in oncology and other diseases. This technical guide consolidates the current understanding of the kinase inhibitory potential of the pyrazolo[3,4-c]pyridine scaffold, providing insights into potential targets, relevant signaling pathways, and the experimental methodologies used for their characterization.
Potential Kinase Families Targeted by Pyrazolopyridine Scaffolds
Pharmacological studies have revealed that pyrazolopyridine derivatives can act as inhibitors of several critical kinase families.[1][2][3] The substitution pattern on the pyrazolopyridine ring plays a crucial role in determining the specific kinase affinity and selectivity.[2] Key kinase families that have been identified as targets for various pyrazolopyridine analogs include:
-
Glycogen Synthase Kinase-3 (GSK-3): A serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to neurodegenerative diseases, diabetes, and cancer.[1]
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle. Inhibition of CDKs is a well-established strategy in cancer therapy.[1][4]
-
Pim Kinases: A family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are downstream effectors of many cytokine and growth factor signaling pathways and are implicated in the development of various cancers.[2]
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a driving factor in several cancers.[2]
-
Tropomyosin Receptor Kinases (TRKs): A family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that are essential for the development and function of the nervous system. Gene fusions involving TRK genes are oncogenic drivers in a variety of tumors.[5]
Quantitative Data on Pyrazolopyridine-based Kinase Inhibitors
The following table summarizes representative quantitative data for the inhibition of various kinases by different pyrazolopyridine derivatives, as reported in the scientific literature. It is important to note that these are examples from the broader class of pyrazolopyridines and not specific to this compound.
| Kinase Target | Pyrazolopyridine Derivative | IC50 Value | Assay Type |
| Pim-1 | Frag-1 (a 3,5-disubstituted pyrazolo[3,4-c]pyridine) | 1.3 µM | Biochemical Assay |
| Pim-2 | Frag-1 (a 3,5-disubstituted pyrazolo[3,4-c]pyridine) | 6 µM | Biochemical Assay |
| Pim-3 | Frag-1 (a 3,5-disubstituted pyrazolo[3,4-c]pyridine) | 1.8 µM | Biochemical Assay |
| Pim-1 | Frag-2 (a 3-methyl substituted pyrazolo[3,4-c]pyridine) | 0.2 µM | Biochemical Assay |
| Pim-2 | Frag-2 (a 3-methyl substituted pyrazolo[3,4-c]pyridine) | 0.8 µM | Biochemical Assay |
| Pim-3 | Frag-2 (a 3-methyl substituted pyrazolo[3,4-c]pyridine) | 0.3 µM | Biochemical Assay |
| TRKA | Compound C03 (a pyrazolo[3,4-b]pyridine derivative) | 56 nM | In vitro Enzyme Activity Assay |
Experimental Protocols
The identification and characterization of kinase inhibitors involve a series of well-defined experimental protocols. Below are generalized methodologies for key experiments.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (containing divalent cations like Mg²⁺ or Mn²⁺)
-
Detection reagent (e.g., phosphospecific antibody, fluorescent probe, or radiometric label)
-
Microplate (e.g., 96-well or 384-well)
-
-
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the purified kinase in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
-
Cell-Based Assays
These assays assess the effect of a compound on kinase activity within a cellular context.
-
Reagents and Materials:
-
Cancer cell line known to be dependent on the target kinase.
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer.
-
Antibodies for Western blotting (total and phosphorylated forms of the kinase or its downstream substrates).
-
Reagents for cell viability assays (e.g., MTT, CellTiter-Glo).
-
-
Procedure (Western Blotting):
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are treated with various concentrations of the test compound for a specific duration.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against the phosphorylated and total forms of the target protein.
-
Following incubation with secondary antibodies, the protein bands are visualized and quantified.
-
-
Procedure (Cell Viability Assay):
-
Cells are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), a viability reagent is added.
-
The signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells, is measured.
-
The GI50 (concentration for 50% growth inhibition) or IC50 value is determined.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially modulated by pyrazolopyridine inhibitors and a general workflow for kinase inhibitor profiling.
Caption: Simplified Pim Kinase Signaling Pathway.
Caption: General Workflow for Kinase Inhibitor Profiling.
References
- 1. Page loading... [guidechem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Activities of Pyrazolo[3,4-c]pyridines: A Look into a Promising Scaffold
While a specific, detailed mechanism of action for 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine is not extensively documented in publicly available research, an examination of the broader pyrazolo[3,4-c]pyridine scaffold provides significant insights into its potential biological activities and therapeutic applications. This class of compounds, characterized by a fused pyrazole and pyridine ring system, has garnered considerable attention in medicinal chemistry due to its structural similarity to purines, suggesting a wide range of interactions with biological targets.
The pyrazolo[3,4-c]pyridine core is recognized as a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. Pharmacological studies have indicated that derivatives of this scaffold can act as inhibitors of crucial enzymes such as glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[1] These kinases are key regulators of numerous cellular processes, and their inhibition is a therapeutic strategy in diseases like cancer, neurodegenerative disorders, and bipolar disorder.
Furthermore, pyrazolo[3,4-c]pyridine derivatives have been investigated as antagonists for various receptors, including the calcitonin receptor, platelet-activating factor (PAF) receptor, and corticotropin-releasing factor (CRF) receptor.[1] This diverse range of targets highlights the potential for these compounds to be developed for a multitude of therapeutic areas, from inflammatory conditions to neurological and endocrine disorders. The structural resemblance to purines is a key factor in their broad bioactivity, as they can potentially compete with endogenous purines for binding sites on proteins.[2][3]
Potential Therapeutic Applications
The demonstrated biological activities of the pyrazolo[3,4-c]pyridine scaffold point towards several potential therapeutic applications:
-
Oncology: Through the inhibition of CDKs and other kinases involved in cell cycle progression and proliferation, these compounds show promise as anticancer agents.[1][4][5]
-
Inflammatory Diseases: By targeting pathways like the PAF receptor, pyrazolo[3,4-c]pyridines could be effective in treating asthma and other inflammatory conditions.[1]
-
Neurological Disorders: The inhibition of GSK-3 and modulation of receptors like the CRF receptor suggest potential in treating neurological and psychiatric conditions.[1]
-
Infectious Diseases: Some derivatives have shown efficacy against both Gram-negative and Gram-positive bacteria.[1]
Future Directions
While the general biological activities of the pyrazolo[3,4-c]pyridine scaffold are promising, further research is necessary to elucidate the specific mechanism of action for individual derivatives like this compound. Future studies should focus on identifying the precise protein targets, quantifying the binding affinities and inhibitory concentrations (IC50/EC50 values), and detailing the downstream signaling pathways affected by this specific compound. Such investigations will be crucial for advancing our understanding of its therapeutic potential and for the rational design of more potent and selective drug candidates. Researchers can leverage established synthesis protocols for the pyrazolo[3,4-c]pyridine core to generate derivatives for structure-activity relationship (SAR) studies, which will be instrumental in optimizing the pharmacological profile of this promising class of molecules.[2][6]
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine: A Privileged Fragment for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds. Central to this methodology is the use of small, low-complexity molecules, or "fragments," that can efficiently explore the chemical space of a biological target. The pyrazolo[3,4-c]pyridine scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to the endogenous purine core. This mimicry allows it to interact with a wide array of purine-binding proteins, including kinases, G-protein coupled receptors (GPCRs), and proteases, which are implicated in a multitude of disease states.
This technical guide focuses on a specific, yet highly versatile, derivative of this scaffold: 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine . The strategic placement of the chloro and methyl groups on the pyrazolopyridine core provides a unique combination of chemical handles and physicochemical properties, making it an attractive starting point for the development of potent and selective inhibitors for various therapeutic targets. This document will serve as a comprehensive resource, detailing the synthesis, potential biological applications, and experimental protocols relevant to the utilization of this fragment in drug discovery campaigns.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its utility as a fragment in drug discovery, influencing its solubility, permeability, and binding characteristics.
| Property | Value |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| CAS Number | 1373333-62-0 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO and methanol |
| LogP (Predicted) | 1.5 - 2.0 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Functionalization
The synthesis of the pyrazolo[3,4-c]pyridine core can be achieved through various synthetic routes, often starting from substituted pyridine or pyrazole precursors. A general and adaptable method for the synthesis of the related 7-Chloro-1H-pyrazolo[3,4-c]pyridine, which can be subsequently methylated, is outlined below.
Experimental Protocol: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine
This protocol describes a method for the synthesis of the core scaffold, which serves as a precursor to the title compound.
Materials:
-
2-Chloro-3-aminopyridine
-
Ammonia solution
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Anhydrous ethanol
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 2-chloro-3-aminopyridine (1.0 eq), ammonia solution (1.0 eq), and DMSO.
-
Add a catalytic amount of I₂ (0.1 eq).
-
Heat the reaction mixture to 80-85 °C and stir for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add a 1:1 mixture of anhydrous ethanol and water to precipitate the product.
-
Stir the suspension for 15 minutes and then filter to collect the crude product.
-
Recrystallize the solid from ethyl acetate to yield the purified 7-Chloro-1H-pyrazolo[3,4-c]pyridine.
The subsequent N-methylation to yield this compound can be achieved using standard methylation reagents such as methyl iodide or dimethyl sulfate in the presence of a suitable base. The regioselectivity of the methylation can be influenced by the reaction conditions and the choice of reagents.
Vectorial Functionalization Workflow
The this compound fragment is designed for elaboration from multiple vectors to enhance potency and selectivity for a target of interest. The diagram below illustrates the potential points of diversification.
Biological Applications and Potential Targets
While specific quantitative biological data for this compound is not extensively available in the public domain, the broader pyrazolopyridine class of compounds has been shown to exhibit a wide range of biological activities. This suggests that the title fragment is a promising starting point for the development of inhibitors for several important drug targets.
Kinase Inhibition
The structural similarity of the pyrazolo[3,4-c]pyridine scaffold to purine makes it an ideal candidate for targeting the ATP-binding site of protein kinases. Derivatives of the related pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine cores have demonstrated potent inhibition of various kinases, including:
-
Tropomyosin Receptor Kinases (TRKs): These are involved in cell proliferation and differentiation, and their dysregulation is implicated in various cancers.
-
Glycogen Synthase Kinase 3 (GSK-3): A key regulator in numerous cellular processes, including metabolism, neurodevelopment, and apoptosis. Its inhibition is a therapeutic strategy for neurodegenerative diseases and cancer.
-
Cyclin-Dependent Kinases (CDKs): These are central to the regulation of the cell cycle, and their inhibitors are actively pursued as anti-cancer agents.
-
Haspin: An atypical kinase involved in mitosis, representing a potential target for cancer therapy.
Illustrative Kinase Inhibition Data for a Related Pyrazolopyridine Analog
The following table presents representative inhibitory activity of a pyrazolo[3,4-b]pyridine derivative against a panel of kinases, highlighting the potential of this scaffold class.
| Kinase Target | IC₅₀ (nM) |
| TRKA | 56 |
| TRKB | 78 |
| TRKC | 45 |
| ALK | 120 |
| ROS1 | 95 |
Data is illustrative and based on published results for a related pyrazolopyridine analog, not the specific title compound.
Potential Signaling Pathway Modulation
Given the known activity of pyrazolopyridine derivatives against kinases such as TRK, a likely mechanism of action involves the inhibition of downstream signaling pathways critical for cell growth and survival. The diagram below depicts a simplified representation of the TRK signaling pathway, which could be a potential target for compounds derived from the this compound fragment.
In Silico Modeling of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-c]pyridine scaffold is a significant pharmacophore in modern medicinal chemistry, demonstrating a wide range of biological activities, particularly as kinase inhibitors for therapeutic applications in oncology. This technical guide focuses on 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine, a representative member of this class, and outlines a comprehensive in silico modeling workflow. While specific experimental data for this exact compound is limited in publicly accessible literature, this document provides a detailed methodological framework for its synthesis, computational analysis, and biological evaluation based on established protocols for closely related analogs. The core objective is to furnish researchers and drug development professionals with a robust, procedural guide for investigating similar pyrazolopyridine derivatives as potential kinase inhibitors. This guide details protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and includes a representative experimental protocol for synthesis and a pertinent kinase inhibition assay to validate computational predictions.
Introduction
Pyrazolopyridine derivatives have garnered substantial interest in drug discovery due to their structural similarity to purines, enabling them to function as effective ATP-competitive kinase inhibitors.[1] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of oncological research. The this compound (CAS: 1373333-62-0) core is a key structural motif found in a variety of potent kinase inhibitors.[3][4] In silico modeling techniques, such as molecular docking and QSAR, are indispensable tools in the rational design and optimization of such inhibitors, offering insights into ligand-protein interactions and guiding the synthesis of more potent and selective compounds.[2]
This whitepaper presents a hypothetical, yet methodologically sound, in silico investigation of this compound, targeting Cyclin-Dependent Kinase 2 (CDK2), a well-established therapeutic target in cancer.[5][6]
Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be conceptualized as a two-step process starting from a suitable aminopyridine precursor.
Step 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine
A reported method for the synthesis of the parent scaffold, 7-Chloro-1H-pyrazolo[3,4-c]pyridine, involves the reaction of 2-chloro-3-aminopyridine with an ammonia solution and iodine in DMSO.
-
Reactants: 2-chloro-3-aminopyridine (1.0 eq.), ammonia solution (1.0 eq.), Iodine (0.1 eq.), DMSO.
-
Procedure:
-
Combine 2-chloro-3-aminopyridine, ammonia solution, and iodine in DMSO in a round-bottom flask.
-
Heat the mixture to 80-85°C for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Precipitate the product by adding a 1:1 mixture of anhydrous ethanol and water.
-
Stir the resulting suspension for 15 minutes and collect the crude product by filtration.
-
Recrystallize the solid from ethyl acetate to yield pure 7-Chloro-1H-pyrazolo[3,4-c]pyridine.
-
Step 2: N-methylation of 7-Chloro-1H-pyrazolo[3,4-c]pyridine
N-alkylation of pyrazole-containing heterocycles can be achieved using a suitable methylating agent in the presence of a base.
-
Reactants: 7-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq.), Methyl iodide (1.1 eq.), Potassium carbonate (1.5 eq.), Acetonitrile.
-
Procedure:
-
Dissolve 7-Chloro-1H-pyrazolo[3,4-c]pyridine in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add potassium carbonate to the solution.
-
Add methyl iodide dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate this compound.
-
In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2)
To validate the in silico predictions, an in vitro kinase assay is essential. The following is a representative protocol for assessing the inhibitory activity of the title compound against CDK2/Cyclin A2.[7]
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A luminescent signal is inversely proportional to the kinase activity.
-
Materials:
-
CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer
-
Test compound (this compound)
-
Positive control (e.g., Roscovitine)[5]
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO as a negative control.
-
Add 10 µL of the CDK2/Cyclin A2 enzyme solution to all wells and mix gently.
-
Incubate the plate for 20-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture of ATP and the kinase substrate to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Silico Modeling Workflow
The following sections detail a proposed in silico workflow for investigating this compound as a CDK2 inhibitor.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.
-
Workflow Diagram:
Caption: Molecular Docking Workflow.
-
Detailed Protocol:
-
Protein Preparation: Obtain the 3D crystal structure of the target kinase (e.g., CDK2, PDB ID: 2VTO) from the Protein Data Bank. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools.[8]
-
Ligand Preparation: Draw the 2D structure of this compound and convert it to a 3D structure. Perform energy minimization using a suitable force field.
-
Grid Generation: Define the binding site on the receptor, typically centered on the co-crystallized ligand in the PDB structure. Generate a grid box that encompasses this active site.
-
Docking Simulation: Perform the docking using a program like AutoDock Vina. The program will generate multiple binding poses of the ligand within the receptor's active site.[9]
-
Analysis: Analyze the resulting poses based on their binding energy scores. The pose with the lowest binding energy is generally considered the most favorable. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.
-
3D-QSAR Modeling
3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural properties, enabling the prediction of activity for new compounds.
-
Workflow Diagram:
Caption: 3D-QSAR Modeling Workflow.
-
Detailed Protocol:
-
Dataset Preparation: Compile a dataset of structurally related pyrazolopyridine derivatives with their experimentally determined inhibitory activities (IC50 values) against the target kinase.
-
Molecular Alignment: Align all molecules in the dataset to a common structural template. This is a critical step for the quality of the QSAR model.
-
Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate its predictive power.
-
Descriptor Calculation: For each molecule, calculate 3D molecular descriptors, such as steric and electrostatic fields, using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA).[10]
-
Model Building: Use Partial Least Squares (PLS) regression to build a mathematical model that correlates the calculated descriptors with the biological activities.
-
Model Validation: Validate the QSAR model using statistical methods such as cross-validation (for the training set) and prediction of activities for the test set compounds.
-
Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound.
-
Contour Map Analysis: Generate and analyze 3D contour maps to visualize regions around the molecule where modifications are likely to increase or decrease biological activity.
-
Data Presentation
As specific quantitative data for this compound is not available, the following tables summarize the inhibitory activities of representative pyrazolopyridine analogs against various kinases to provide context for the potential of this scaffold.
Table 1: Inhibitory Activity of Pyrazolopyridine Analogs against CDK2
| Compound ID | Structure | CDK2 IC50 (µM) | Reference |
| Roscovitine | Reference Inhibitor | 0.39 | [5] |
| Analog 1 | Pyrazolopyridine derivative | 0.24 | [5] |
| Analog 2 | Pyrazolopyridine derivative | 0.57 | [5] |
| Analog 3 | Pyrazolopyrimidine derivative | 0.061 | [7] |
Table 2: Inhibitory Activity of Pyrazolopyridine Analogs against Other Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Analog 4 | EGFR | 0.066 | [11] |
| Analog 5 | VEGFR-2 | 0.102 | [11] |
| Analog 6 | Src | (Potent Inhibition) | [2] |
| Analog 7 | HPK1 | Ki = 0.223 | [12] |
Conclusion
This technical guide provides a comprehensive methodological framework for the in silico modeling of this compound as a potential kinase inhibitor. By outlining detailed protocols for synthesis, molecular docking, 3D-QSAR, and in vitro biological assays, this document serves as a valuable resource for researchers in the field of drug discovery. The presented workflows, while based on a hypothetical investigation due to the absence of specific experimental data for the title compound, are grounded in established and widely used techniques for the study of pyrazolopyridine derivatives. The contextual data from related analogs underscores the potential of this scaffold in kinase inhibitor design. The application of these in silico and experimental strategies will undoubtedly facilitate the rational design and development of novel and potent therapeutic agents based on the pyrazolo[3,4-c]pyridine core.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Predicting the ADME Properties of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine: A Technical Guide
Abstract: The successful development of a novel chemical entity into a therapeutic agent is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor pharmacokinetic profiles are a leading cause of late-stage drug attrition. This technical guide outlines a comprehensive strategy for the prediction and in vitro evaluation of the ADME properties of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine, a novel heterocyclic compound. As specific experimental data for this molecule is not publicly available, this document serves as a predictive framework and a procedural guide for researchers, scientists, and drug development professionals. It integrates in silico predictions with detailed protocols for essential in vitro assays, providing a robust workflow for early-stage drug discovery and lead optimization.
Introduction
The journey of a drug from discovery to clinical application is fraught with challenges, with a significant number of candidates failing due to suboptimal ADME properties.[1][2] Early and accurate assessment of how a potential drug will be absorbed, distributed throughout the body, metabolized, and ultimately excreted is paramount to de-risk drug development projects and focus resources on the most promising candidates.[3][4]
This compound is a small molecule belonging to the pyrazolopyridine class of compounds, a scaffold known to possess diverse biological activities. To evaluate its therapeutic potential, a thorough understanding of its ADME profile is essential. This guide presents a standard, multi-tiered approach, beginning with computational predictions to provide an initial assessment, followed by a suite of well-established in vitro assays to generate empirical data.
In Silico ADME Prediction
In the initial stages of drug discovery, computational (in silico) methods provide a rapid and cost-effective means to predict the ADME properties of a large number of compounds.[5][6][7] These predictions are based on the molecule's structure and are derived from quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental results.[8][9]
For this compound, a range of key ADME parameters would be predicted using commercially available or open-access software platforms.[5][10] The following table summarizes the likely predicted properties for a compound of this nature, based on general characteristics of drug-like small molecules.
Table 1: Predicted ADME Properties of this compound (In Silico)
| Parameter | Predicted Value | Implication for Drug Development |
| Absorption | ||
| Aqueous Solubility (pH 7.4) | Moderately Soluble | May not have dissolution-limited absorption. |
| Caco-2 Permeability | Moderate to High | Likely to be well-absorbed across the intestinal wall. |
| P-glycoprotein (P-gp) Substrate | Unlikely | Low risk of active efflux from target cells or the gut wall. |
| Distribution | ||
| Plasma Protein Binding (Human) | 85 - 95% | A significant fraction will be bound, affecting free drug concentration. |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited CNS exposure unless specifically designed for it. |
| Metabolism | ||
| CYP450 Isoform Liability | CYP3A4, CYP2D6 | Likely metabolized by major drug-metabolizing enzymes. |
| Excretion | ||
| Primary Route | Hepatic Metabolism | Clearance is likely dependent on liver function. |
| Toxicity | ||
| hERG Inhibition Potential | Low Risk | Reduced likelihood of cardiac toxicity. |
| Mutagenicity (AMES test) | Non-mutagenic | Low risk of genotoxicity. |
Note: The values in this table are hypothetical predictions based on the structure and are intended for illustrative purposes. These predictions require confirmation through experimental assays.
In Vitro ADME Evaluation Workflow
Following in silico profiling, a series of in vitro experiments are conducted to provide empirical data and validate the computational predictions. The workflow is designed to move from high-throughput screens in early discovery to more detailed characterization during lead optimization.
Caption: General ADME assessment workflow in drug discovery.
Experimental Protocols and Data Presentation
Detailed methodologies for the core in vitro ADME assays are provided below. For each assay, a sample data table is included to illustrate how results for this compound would be presented.
Aqueous Solubility
Low aqueous solubility can limit oral absorption and complicate in vitro testing.[11] Both kinetic and thermodynamic solubility are assessed.[12][13]
Experimental Protocol: Shake-Flask Method [12]
-
Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Phosphate-buffered saline (PBS) at pH 7.4 is prepared as the aqueous medium.
-
Kinetic Solubility: A small aliquot of the DMSO stock is added to the PBS buffer. The solution is shaken at room temperature for a defined period (e.g., 2 hours).
-
Thermodynamic Solubility: An excess amount of the solid compound is added to the PBS buffer. The suspension is agitated at room temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Following incubation, the samples are filtered through a 0.45 µm filter plate to remove any undissolved precipitate.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method against a standard curve.
Table 2: Aqueous Solubility Data
| Assay Type | pH | Solubility (µg/mL) | Solubility (µM) | Classification |
| Kinetic | 7.4 | [Value] | [Value] | [e.g., Moderate] |
| Thermodynamic | 7.4 | [Value] | [Value] | [e.g., Moderate] |
Intestinal Permeability
The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of drugs.[14][15]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay [14][16][17]
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized cell monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[15]
-
Transport Experiment:
-
A-B Transport (Apical to Basolateral): The test compound solution is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.
-
B-A Transport (Basolateral to Apical): The test compound is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.
-
-
Incubation and Sampling: The plates are incubated at 37°C with gentle shaking. Samples are collected from the receiver compartment at specified time points (e.g., 120 minutes). Donor compartment samples are also collected at the beginning and end of the experiment.
-
Quantification: The concentration of the compound in all samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B).
Table 3: Caco-2 Permeability Data
| Parameter | Value | Classification |
| Papp (A→B) (10⁻⁶ cm/s) | [Value] | [e.g., High] |
| Papp (B→A) (10⁻⁶ cm/s) | [Value] | - |
| Efflux Ratio (ER) | [Value] | [e.g., Not an efflux substrate (ER < 2)] |
| Recovery (%) | [Value] | [e.g., >80%] |
Metabolic Stability
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), which is a key determinant of a drug's half-life and clearance.[18][19][20]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay [19][21]
-
Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution containing the NADPH-regenerating system (cofactor for CYP enzymes) is also prepared.
-
Incubation: The test compound (e.g., at 1 µM final concentration) is pre-incubated with the liver microsomes at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system.
-
Time Points and Termination: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes). The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Table 4: Metabolic Stability in Human Liver Microsomes
| Parameter | Value | Classification |
| In Vitro t½ (min) | [Value] | [e.g., Moderate] |
| Intrinsic Clearance (µL/min/mg protein) | [Value] | [e.g., Moderate] |
Cytochrome P450 Inhibition
This assay determines if the compound inhibits major CYP enzymes, which is crucial for predicting the potential for drug-drug interactions (DDIs).[22][23][24]
Experimental Protocol: CYP Inhibition IC₅₀ Assay [25][26]
-
System Preparation: Human liver microsomes are incubated with a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and the NADPH-regenerating system.
-
Inhibitor Addition: this compound is added at a range of concentrations. A vehicle control (no inhibitor) and a known positive control inhibitor for each isoform are run in parallel.
-
Incubation and Termination: The reactions are incubated at 37°C for a short, specific time, then terminated with a cold organic solvent.
-
Analysis: Samples are analyzed by LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.
-
Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. The IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity) is calculated from the resulting dose-response curve.
Table 5: CYP450 Inhibition Profile (IC₅₀ Values)
| CYP Isoform | IC₅₀ (µM) | Risk of DDI |
| CYP1A2 | [Value] | [e.g., Low (>10 µM)] |
| CYP2C9 | [Value] | [e.g., Low (>10 µM)] |
| CYP2C19 | [Value] | [e.g., Low (>10 µM)] |
| CYP2D6 | [Value] | [e.g., Moderate (1-10 µM)] |
| CYP3A4 | [Value] | [e.g., Low (>10 µM)] |
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins affects its distribution and the concentration of free (unbound) drug available to interact with its target.[27] The Rapid Equilibrium Dialysis (RED) assay is a standard method for this determination.[28][29][30]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [27][28]
-
Device Setup: A RED device insert, which has two chambers separated by a semi-permeable membrane (8 kDa MWCO), is placed into a base plate.
-
Sample Loading: The test compound is spiked into human plasma. This plasma is added to one chamber of the insert (the "plasma chamber"). Dialysis buffer (PBS, pH 7.4) is added to the other chamber (the "buffer chamber").
-
Equilibration: The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.
-
Matrix Matching and Extraction: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure identical matrix conditions for analysis. Proteins are then precipitated with a cold organic solvent containing an internal standard.
-
Quantification: The concentration of the compound in the processed samples is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Table 6: Human Plasma Protein Binding Data
| Parameter | Value | Implication |
| Fraction Unbound (fu) | [Value] | [e.g., Low] |
| Percent Bound (%) | [Value] | [e.g., 98.5%] |
Predicted Metabolic Pathways
For a pyrazolopyridine derivative, metabolism is expected to proceed via common Phase I and Phase II biotransformation reactions. The pyridine and pyrazole rings, as well as the methyl group, are potential sites of metabolism.
Caption: Plausible metabolic pathways for a pyrazolopyridine.
Conclusion
The comprehensive ADME assessment of a novel compound such as this compound is a cornerstone of a successful drug discovery program. While no specific experimental data currently exists for this molecule, this guide provides the strategic framework and detailed methodologies necessary for its thorough evaluation. By integrating early-stage in silico predictions with a robust panel of in vitro assays, researchers can efficiently characterize the compound's pharmacokinetic properties. The data generated from these studies—covering solubility, permeability, metabolic stability, drug-drug interaction potential, and plasma protein binding—are essential for making informed decisions, guiding structure-activity relationship (SAR) optimization, and ultimately selecting drug candidates with a higher probability of clinical success. This structured approach ensures that potential ADME liabilities are identified and addressed early, saving valuable time and resources in the long journey of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugpatentwatch.com [drugpatentwatch.com]
- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 8. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. enamine.net [enamine.net]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. mercell.com [mercell.com]
- 21. researchgate.net [researchgate.net]
- 22. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 23. lnhlifesciences.org [lnhlifesciences.org]
- 24. enamine.net [enamine.net]
- 25. criver.com [criver.com]
- 26. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. dl.icdst.org [dl.icdst.org]
- 28. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. enamine.net [enamine.net]
- 30. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Profile of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and technical profile of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine (CAS No. 1373333-62-0), a heterocyclic building block of interest in medicinal chemistry and drug discovery. This document summarizes available data on commercial suppliers, purity, and pricing, and contextualizes its relevance within the broader class of pyrazolopyridines as kinase inhibitors.
Introduction to this compound
This compound is a substituted pyrazolopyridine, a class of bicyclic heteroaromatic compounds that are recognized as "privileged scaffolds" in medicinal chemistry. The pyrazolopyridine core is a key feature in numerous compounds targeting a variety of biological targets, particularly protein kinases. Pharmacological studies have indicated that many pyrazolopyridine derivatives act as inhibitors of crucial cellular signaling kinases such as Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).[1] The structural features of this compound make it a valuable starting material for the synthesis of compound libraries for screening and lead optimization in drug discovery programs.
Commercial Availability
A number of chemical suppliers offer this compound. The following table summarizes the available information on suppliers, purity, and pricing. Please note that prices and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities & Pricing |
| Fluorochem | 1373333-62-0 | C₇H₆ClN₃ | ≥95% | 100 mg, 250 mg, 1 g, 5 g (Pricing available on their website) |
| Aladdin | 1373333-62-0 | C₇H₆ClN₃ | ≥97% | 100mg, 250mg, 500mg, 1g, 5g (Pricing available on their website) |
| BLDpharm | 1373333-62-0 | C₇H₆ClN₃ | >97% (or 95%) | Inquire for details |
| Chemrio | 137333d-62-0 | - | Inquire for details | Inquire for details |
| abcr GmbH | 1373333-62-0 | - | Inquire for details | Inquire for details |
| MySkinRecipes | 1373333-62-0 | C₇H₆ClN₃ | ≥95% | Inquire for details |
Experimental Protocols: Synthesis of the Pyrazolo[3,4-c]pyridine Scaffold
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general methodology for the synthesis of the related 7-Chloro-1H-pyrazolo[3,4-c]pyridine has been described.[1] This procedure can serve as a foundational method for the synthesis of analogous compounds.
General Procedure for the Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine: [1]
-
In a round-bottom flask, combine 2-chloro-3-aminopyridine (2.3 mmol), an ammonia solution (2.3 mmol), and 3 mL of dimethyl sulfoxide (DMSO).
-
Add 0.06 g (0.23 mmol) of iodine (I₂) to the mixture.
-
Heat the reaction mixture to 80-85°C with stirring for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature.
-
Add 15 mL of a 1:1 mixture of anhydrous ethanol and water to precipitate the product.
-
Stir the resulting suspension for 15 minutes to ensure complete precipitation.
-
Filter the crude product, which appears as a yellow solid.
-
Recrystallize the solid from ethyl acetate to yield the pure product with a reported yield of 85%.
This protocol provides a viable synthetic route to the core pyrazolo[3,4-c]pyridine structure, which can likely be adapted for the synthesis of the 2-methyl derivative through appropriate selection of starting materials or subsequent methylation steps.
Biological Context: Pyrazolopyridines as Kinase Inhibitors
The pyrazolopyridine scaffold is a common feature in a multitude of kinase inhibitors. These compounds often function by competing with ATP for the binding site on the kinase, thereby inhibiting its catalytic activity. The diverse biological activities of pyrazolopyridine derivatives make them attractive candidates for the treatment of various diseases, including cancer, inflammatory disorders, and neurological conditions.[1]
Illustrative Signaling Pathway: TRK Kinase Inhibition
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system. Dysregulation of TRK signaling, often through gene fusions, is implicated in a variety of cancers. Pyrazolopyridine-based compounds have been successfully developed as potent TRK inhibitors. The following diagram illustrates a simplified workflow for identifying and characterizing such inhibitors.
Caption: A logical workflow for the screening and characterization of pyrazolopyridine-based TRK kinase inhibitors.
This workflow begins with a chemical building block, such as this compound, which is used to generate a library of potential inhibitors. These compounds are then screened for their ability to inhibit TRK kinase activity in biochemical assays. Promising "hits" are further evaluated in cell-based assays to determine their effect on cancer cell proliferation. To elucidate the mechanism of action, downstream signaling pathways regulated by TRK, such as the PI3K/AKT and MAPK/ERK pathways, are analyzed, typically by Western blotting to detect the phosphorylation status of key proteins. The ultimate desired outcome of an effective TRK inhibitor is the induction of apoptosis (programmed cell death) in cancer cells.
References
An In-Depth Technical Guide to the Safety and Handling of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its potential biological activity, it is imperative that this compound is handled with the appropriate safety precautions. This document outlines the known hazards, proper handling procedures, and emergency response protocols to ensure the safety of laboratory personnel.
Chemical and Physical Properties
Limited quantitative data is available for this compound. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [1] |
| Molecular Weight | 167.6 g/mol | [1] |
| CAS Number | 1373333-62-0 | [1][2] |
| Appearance | Not specified (likely a solid) | General knowledge |
| Purity | ≥95% | [1] |
Hazard Identification and Safety Precautions
GHS Pictograms:
GHS07: Harmful/Irritant[1]
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
A comprehensive set of precautionary statements is crucial for handling this compound safely.[1][3]
| Category | Precautionary Statement Code(s) | Precautionary Statement(s) |
| Prevention | P261, P264, P270, P271, P280 | Avoid breathing dust/fume/gas/mist/vapours/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection. |
| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER/doctor if you feel unwell. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
First-Aid Measures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.
-
If on Skin or Clothing: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
-
If Inhaled: Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.
-
If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.
Handling and Storage
-
Handling: Use this compound only in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid generating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[3] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4] Keep the container tightly closed and store in a locked-up area.
Accidental Release Measures
In the event of a spill, evacuate the area and prevent entry of unnecessary personnel. Wear appropriate PPE, including respiratory protection. Avoid breathing dust and contact with the skin and eyes.
-
Small Spills: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid raising dust. Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Large Spills: Dike the spill to prevent it from spreading. Absorb with an inert material and place in a designated container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Experimental Protocols
The following are generalized protocols for the safe handling and use of this compound in a research setting. These should be adapted to specific experimental needs and performed by trained personnel.
General Protocol for Weighing and Solution Preparation:
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and all necessary PPE is worn.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the vessel using a clean spatula.
-
Dissolution: Add the desired solvent to the weighing vessel to dissolve the compound. Use a vortex or sonicator if necessary to aid dissolution.
-
Transfer: Carefully transfer the solution to the reaction vessel or storage container.
-
Decontamination: Decontaminate all equipment that came into contact with the compound using an appropriate solvent, followed by soap and water. Dispose of all waste in a designated hazardous waste container.
Biological Activity and Potential Signaling Pathways
The pyrazolo[3,4-c]pyridine scaffold is a component of various biologically active molecules.[5] Derivatives of this class have been investigated for their potential as:
-
Kinase Inhibitors: Many pyrazolo[3,4-c]pyridine derivatives have been shown to inhibit various protein kinases, which are key regulators of cellular processes.[5]
-
Anticancer Agents: Due to their kinase inhibitory activity, these compounds have been explored for their potential in cancer therapy.[7]
-
Neurological Disorder Treatments: Some derivatives have shown potential in treating neurological disorders.[5]
The specific biological activity and signaling pathways affected by this compound have not been explicitly detailed in the provided search results. However, as a potential kinase inhibitor, it could hypothetically be involved in modulating signaling pathways crucial for cell growth, proliferation, and survival.
Visualizations
The following diagrams illustrate key safety and conceptual workflows relevant to the handling and study of this compound.
Caption: A conceptual workflow for the safe handling of potent research chemicals.
Caption: A flowchart for responding to an accidental chemical spill in the laboratory.
Caption: A hypothetical signaling pathway illustrating kinase inhibition.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers should always consult the most up-to-date SDS for this compound before use and adhere to all institutional and regulatory safety guidelines. The biological activities and signaling pathways described are based on the general class of pyrazolo[3,4-c]pyridine compounds and may not be specific to this particular molecule.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 1373333-62-0 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubility Profiling of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine in Organic Solvents for Drug Discovery Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine and the Importance of Solubility
This compound belongs to the pyrazolopyridine class of compounds. This family of heterocyclic molecules has garnered significant attention in medicinal chemistry due to their diverse biological activities. The structural features of pyrazolopyridines make them valuable scaffolds in the design of kinase inhibitors and other therapeutic agents.
Solubility is a fundamental physicochemical property that dictates the dissolution rate and subsequent absorption of a drug candidate in the gastrointestinal tract, thereby affecting its oral bioavailability. In drug discovery and development, poor solubility can lead to erratic absorption, suboptimal drug exposure, and increased development costs and timelines. Therefore, early assessment of solubility in a range of organic solvents is crucial for selecting appropriate formulation strategies and for conducting various in vitro and in vivo studies.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents has not been reported in peer-reviewed literature or publicly accessible databases. The following table is provided as a template for researchers to populate with their own experimental data.
Table 1: Template for Experimental Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., HPLC-UV |
| Ethanol | 25 | Data not available | Data not available | e.g., HPLC-UV |
| Methanol | 25 | Data not available | Data not available | e.g., HPLC-UV |
| Acetonitrile | 25 | Data not available | Data not available | e.g., HPLC-UV |
| Dichloromethane | 25 | Data not available | Data not available | e.g., HPLC-UV |
| Ethyl Acetate | 25 | Data not available | Data not available | e.g., HPLC-UV |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | e.g., HPLC-UV |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound in a given solvent, representing the true thermodynamic solubility.
Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: The concentration of the compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
-
Calculation: The solubility is calculated by taking into account the dilution factor.
Kinetic Solubility Determination (High-Throughput Screening Method)
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This method is often used in early drug discovery for rapid screening.
Protocol:
-
Preparation of Stock Solution: A high-concentration stock solution of the compound is prepared in an organic solvent, most commonly DMSO.
-
Serial Dilution: The stock solution is serially diluted in the same solvent in a 96-well plate.
-
Addition to Aqueous Buffer: A small volume of each dilution is added to a larger volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) in another 96-well plate.
-
Incubation and Precipitation Measurement: The plate is incubated for a set period (e.g., 1-2 hours) at a controlled temperature. The amount of precipitation is then measured using nephelometry (light scattering) or by analyzing the remaining concentration in solution after filtration or centrifugation.
-
Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is observed.
Visualization of Workflows and Relationships
The following diagrams illustrate key conceptual frameworks relevant to the solubility assessment of this compound.
An In-Depth Technical Guide to the Stability and Storage of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available technical information regarding the stability and recommended storage conditions for the compound 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine (CAS Number: 1373333-62-0). Due to the limited availability of specific stability and degradation studies for this particular molecule in publicly accessible scientific literature, this document synthesizes general best practices for handling analogous chemical structures, alongside information gleaned from supplier safety data sheets.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is crucial for understanding the compound's general chemical nature and for predicting its potential stability challenges.
| Property | Value | Source |
| CAS Number | 1373333-62-0 | Fluorochem |
| Molecular Formula | C₇H₆ClN₃ | Fluorochem |
| Molecular Weight | 167.60 g/mol | Calculated |
| Appearance | Solid (form may vary) | General Chemical Knowledge |
| Purity | Typically >95% | Fluorochem |
Stability Profile and Degradation
Specific, quantitative stability data for this compound, including degradation kinetics under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress), is not extensively documented in peer-reviewed literature. However, based on the pyrazolo[3,4-c]pyridine core and the presence of a chloro-substituent, the following potential instabilities can be inferred:
-
Hydrolytic Stability: The compound may be susceptible to hydrolysis, particularly under strong acidic or basic conditions. The pyridine and pyrazole rings, while aromatic, can be activated towards nucleophilic attack under harsh pH conditions.
-
Oxidative Stability: As with many nitrogen-containing heterocyclic compounds, this compound could be prone to oxidation. Potential sites of oxidation include the nitrogen atoms of the heterocyclic rings.
-
Photostability: Aromatic systems can absorb UV radiation, which may lead to photochemical degradation. The extent of this degradation is dependent on the specific chromophore and the presence of photosensitizers.
-
Thermal Stability: While likely stable at ambient temperatures, elevated temperatures could induce decomposition. The presence of the chloro-substituent might influence the thermal degradation pathway.
General Experimental Workflow for Forced Degradation Studies:
For researchers aiming to perform their own stability studies, a general workflow for forced degradation is outlined below. This process is essential for identifying potential degradation products and establishing a stability-indicating analytical method.
Caption: General workflow for forced degradation studies.
Recommended Storage and Handling Conditions
Based on general laboratory safety guidelines and information from chemical suppliers, the following storage and handling procedures are recommended for this compound to ensure its integrity and the safety of laboratory personnel.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and reaction with atmospheric moisture. |
| Light | Protect from light by storing in an amber vial or a light-proof container. |
| Container | Keep the container tightly closed to prevent contamination and moisture ingress. |
Handling Precautions:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spills: In case of a spill, avoid generating dust. Collect the spilled material using appropriate absorbent material and dispose of it as hazardous waste.
Logical Flow for Safe Handling and Storage:
Caption: Logical flow for safe handling and storage procedures.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the public domain linking this compound to any particular signaling pathways. However, the broader class of pyrazolopyridine derivatives has been investigated for a wide range of biological activities, often as inhibitors of kinases and other enzymes involved in cellular signaling. Researchers working with this compound should consider its potential to interact with various biological targets and design their experiments accordingly.
Conclusion
Methodological & Application
synthesis of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine from 2-chloro-3-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the two-step synthesis of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine from the commercially available starting material, 2-chloro-3-aminopyridine. Pyrazolo[3,4-c]pyridine scaffolds are of significant interest in medicinal chemistry as they are core structures in various kinase inhibitors, particularly targeting Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).[1] The described methodology involves an initial diazotization and intramolecular cyclization to form the pyrazole ring, followed by a regioselective N-methylation to yield the final product. This protocol is intended to provide a reproducible and scalable method for accessing this important heterocyclic compound for use in drug discovery and development programs.
Introduction
The pyrazolo[3,4-c]pyridine heterocyclic system is a key pharmacophore found in numerous biologically active compounds.[1] These molecules have shown efficacy in preclinical studies for a range of diseases including cancer, neurological disorders, and inflammatory conditions.[1] Specifically, derivatives of this scaffold have been identified as potent inhibitors of GSK-3 and CDKs, which are critical regulatory enzymes in cell signaling pathways.[1] Dysregulation of these kinases is implicated in the pathology of various cancers and neurodegenerative diseases like Alzheimer's.[2][3]
This document outlines a robust two-step synthetic route to this compound, a versatile intermediate for further chemical elaboration. The synthesis begins with the diazotization of 2-chloro-3-aminopyridine, followed by an in-situ cyclization to yield 7-chloro-1H-pyrazolo[3,4-c]pyridine. The subsequent N-methylation of the pyrazole nitrogen affords the target compound. Detailed experimental procedures, data tables, and workflow visualizations are provided to enable researchers to successfully implement this synthesis in their laboratories.
Experimental Protocols
Step 1: Synthesis of 7-chloro-1H-pyrazolo[3,4-c]pyridine
This procedure is adapted from analogous diazotization and cyclization reactions of aminopyridines.[4][5] The reaction involves the formation of a diazonium salt from 2-chloro-3-aminopyridine, which then undergoes an intramolecular cyclization to form the fused pyrazole ring.
Materials and Reagents:
-
2-chloro-3-aminopyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-chloro-3-aminopyridine (5.0 g, 38.9 mmol) in deionized water (20 mL).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (10 mL) to the stirred suspension, maintaining the temperature below 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (3.2 g, 46.7 mmol) in deionized water (10 mL) and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 7-chloro-1H-pyrazolo[3,4-c]pyridine.
Step 2: Synthesis of this compound
This N-methylation step is based on standard procedures for the alkylation of pyrazole systems.[6][7] Methyl iodide is used as the methyl source in the presence of a base. Note that methylation can potentially occur at either N1 or N2 of the pyrazole ring, leading to a mixture of regioisomers. The 2H-isomer is often the thermodynamically favored product, but the ratio can be influenced by reaction conditions.[8] Purification by chromatography is typically required to isolate the desired isomer.
Materials and Reagents:
-
7-chloro-1H-pyrazolo[3,4-c]pyridine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Protocol:
-
To a solution of 7-chloro-1H-pyrazolo[3,4-c]pyridine (3.0 g, 19.5 mmol) in acetone (50 mL), add anhydrous potassium carbonate (4.0 g, 29.3 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.5 mL, 23.4 mmol) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 methylated isomers and obtain the pure this compound.
Data Presentation
The following tables summarize the quantitative data for the described synthetic protocols. Yields are representative and may vary based on reaction scale and purification efficiency.
Table 1: Summary of Reaction Parameters for the Synthesis of 7-chloro-1H-pyrazolo[3,4-c]pyridine (Step 1)
| Parameter | Value |
| Starting Material | 2-chloro-3-aminopyridine |
| Moles of Starting Material | 38.9 mmol |
| Key Reagents | NaNO₂, HCl |
| Solvent | Water |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1 hour |
| Representative Yield | 60-70% |
Table 2: Summary of Reaction Parameters for the Synthesis of this compound (Step 2)
| Parameter | Value |
| Starting Material | 7-chloro-1H-pyrazolo[3,4-c]pyridine |
| Moles of Starting Material | 19.5 mmol |
| Key Reagents | CH₃I, K₂CO₃ |
| Solvent | Acetone |
| Reaction Temperature | Reflux (~56 °C) |
| Reaction Time | 4-6 hours |
| Representative Yield | 75-85% (of the desired isomer) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall synthetic workflow from the starting material to the final product.
Caption: Overall two-step synthesis of the target compound.
Relevant Signaling Pathway
Pyrazolo[3,4-c]pyridine derivatives are known inhibitors of GSK-3. The diagram below shows a simplified representation of the Wnt signaling pathway and the role of GSK-3. Inhibition of GSK-3 by a compound like this compound would prevent the degradation of β-catenin, leading to its accumulation and the transcription of Wnt target genes.[9][10]
Caption: Inhibition of GSK-3 prevents β-catenin degradation.
References
- 1. Page loading... [guidechem.com]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portal.tpu.ru [portal.tpu.ru]
- 6. dovepress.com [dovepress.com]
- 7. reddit.com [reddit.com]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Synthesis of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine: An Application Note and Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step experimental protocol for the synthesis of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis involves the initial preparation of 7-Chloro-1H-pyrazolo[3,4-c]pyridine followed by a non-selective N-methylation and subsequent chromatographic purification to isolate the desired N2-isomer.
Introduction
Pyrazolo[3,4-c]pyridine derivatives are a significant class of fused heterocyclic compounds, recognized for their diverse pharmacological activities. Their structural similarity to purines allows them to interact with a variety of biological targets. This protocol details a reliable method to access the N2-methylated derivative, this compound, which can serve as a key intermediate for the development of novel therapeutic agents.
Overall Reaction Scheme
The synthesis is performed in two main stages:
-
Cyclization: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine from 2-chloro-3-aminopyridine.
-
Methylation and Purification: N-methylation of the pyrazolopyridine core, which typically yields a mixture of N1 and N2 isomers, followed by purification to isolate the target N2-methylated product.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis process.
| Step | Reactant | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Purity |
| 1 | 2-Chloro-3-aminopyridine | NaNO₂, Ac₂O | DCE | rt to 90 | 20 | 1-(7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | ~95% (crude) | - |
| 1a | 1-(7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | NaOMe | MeOH | rt | 1 | 7-Chloro-1H-pyrazolo[3,4-c]pyridine | Excellent | >95% |
| 2 | 7-Chloro-1H-pyrazolo[3,4-c]pyridine | Methyl Iodide, NaH | THF | 0 to rt | 2 | This compound & Isomer | Mixture | - |
| 2a | Mixture of N1 and N2 isomers | - | - | - | - | This compound | Variable | >98% |
Note: Yields for step 2 and 2a are variable and depend on the regioselectivity of the methylation reaction and the efficiency of the chromatographic separation.
Experimental Protocols
Step 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine
This procedure is adapted from established methods for synthesizing the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.[1]
Materials:
-
2-Chloro-3-aminopyridine
-
Sodium Nitrite (NaNO₂)
-
Acetic Anhydride (Ac₂O)
-
1,2-Dichloroethane (DCE)
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Diazotization and Cyclization:
-
In a round-bottom flask, dissolve 2-chloro-3-aminopyridine in 1,2-dichloroethane (DCE).
-
Add acetic anhydride (Ac₂O) to the solution.
-
Slowly add sodium nitrite (NaNO₂) portion-wise at room temperature.
-
After the addition is complete, heat the reaction mixture to 90°C and stir for 20 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to obtain crude 1-(7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one.
-
-
Deacetylation:
-
Dissolve the crude intermediate in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Neutralize the reaction with an appropriate acid (e.g., dilute HCl) and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting solid is 7-Chloro-1H-pyrazolo[3,4-c]pyridine, which can be used in the next step without further purification if of sufficient purity.
-
Step 2: Synthesis of this compound
This is a general procedure for N-methylation. The reaction is known to produce a mixture of N1 and N2 isomers, which will require separation.[1][2]
Materials:
-
7-Chloro-1H-pyrazolo[3,4-c]pyridine
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Deprotonation:
-
To a solution of 7-Chloro-1H-pyrazolo[3,4-c]pyridine in anhydrous THF at 0°C under a nitrogen atmosphere, add sodium hydride (NaH) portion-wise.
-
Stir the suspension at 0°C for 30 minutes.
-
-
Methylation:
-
Slowly add methyl iodide (CH₃I) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude mixture of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine and this compound.
-
-
Purification:
-
Purify the crude product by silica gel flash column chromatography.
-
Use a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two regioisomers. The separation of similar pyrazole isomers has been achieved using column chromatography.
-
Collect the fractions corresponding to the desired this compound and concentrate under reduced pressure to obtain the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Purification of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine via recrystallization. This method is crucial for obtaining high-purity material essential for downstream applications in pharmaceutical research and development. The protocol is based on established purification techniques for analogous pyrazolopyridine derivatives and offers a robust starting point for process optimization.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The biological activity and overall quality of such compounds are intrinsically linked to their purity. Recrystallization is a fundamental and highly effective technique for the purification of crystalline organic solids. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling, leaving impurities dissolved in the mother liquor. The selection of an appropriate solvent system is critical for the success of the recrystallization process. For the closely related compound, 7-Chloro-1H-pyrazolo[3,4-c]pyridine, ethyl acetate has been successfully employed as a recrystallization solvent, yielding a pure product with a high recovery rate. This suggests that ethyl acetate is a promising candidate for the purification of the target N-methylated analog.
Physicochemical Data and Solvent Selection
The choice of a recrystallization solvent is guided by the solubility profile of the compound. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. While specific solubility data for this compound is not extensively documented, general principles for pyrazole and pyridine derivatives suggest the utility of moderately polar solvents.
Based on the successful recrystallization of the analogous 7-Chloro-1H-pyrazolo[3,4-c]pyridine from ethyl acetate, this solvent is recommended as the primary choice. Alternative solvents and solvent systems that can be explored for optimization are listed in the table below.
Table 1: Recommended Solvents and Solvent Systems for Recrystallization
| Solvent/System | Rationale | Potential Advantages |
| Ethyl Acetate | Proven effective for the analogous 1H-isomer. | Good balance of polarity, moderate boiling point (77 °C) for easy removal. |
| Isopropanol | Commonly used for recrystallizing pyrazole derivatives. | Can be effective for compounds with moderate polarity. |
| Ethanol/Water | A common mixed-solvent system for polar compounds. | The water acts as an anti-solvent to induce crystallization. |
| Acetone | A versatile solvent for a range of organic compounds. | High volatility simplifies drying of the final product. |
| Toluene/Hexane | A non-polar/polar aprotic mixed system. | Useful if the compound has lower polarity. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the procedure for the recrystallization of this compound using ethyl acetate.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate (reagent grade or higher)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Drying oven or desiccator
Workflow Diagram:
Application Note and Protocol: Column Chromatography for the Purification of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed methodologies for the purification of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine using column chromatography. The data is presented in a structured format for easy comparison, and a workflow diagram is included for enhanced visualization of the experimental process.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to purine analogues. Efficient purification of this compound is crucial for subsequent biological evaluation and further synthetic modifications. Column chromatography is a standard and effective method for the purification of such organic molecules. This application note provides a generalized protocol for the purification of this compound based on methods reported for structurally related pyrazolopyridine derivatives. Optimization of the described conditions may be necessary to achieve the desired purity for specific reaction mixtures.
Data Presentation: Chromatographic Conditions for Pyrazolopyridine Derivatives
The following table summarizes various column chromatography conditions used for the purification of different pyrazolopyridine derivatives, which can serve as a starting point for optimizing the purification of this compound.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Reference |
| Pyrazolo[4,3-b]pyridines and Indazoles | Silica Gel (SiO₂) | Chloroform (CHCl₃) | Isocratic | [1] |
| 5-((Benzylamino)methyl)-N-phenyl-1H-pyrazolo[3,4-c]pyridin-7-amine | Flash Chromatography | Dichloromethane / Methanol (9 / 1, v/v) | Isocratic | [2] |
| 7-cyano-pyrazolo[3,4-c]pyridine derivative | Flash Chromatography | Cyclohexane / Ethyl Acetate (3 / 1, v/v) | Isocratic | [2] |
| 5-(Aminomethyl)-N-phenyl-1H-pyrazolo[3,4-c]pyridin-7-amine | Not Specified | Dichloromethane / Methanol (7 / 1, v/v) | Isocratic | [2] |
| 5-((Benzylamino)methyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-7-amine | Not Specified | Dichloromethane / Methanol (8 / 1, v/v) | Isocratic | [2] |
| 4-substituted pyridine derivatives | Silica Gel | Ethyl Acetate / Hexanes (5:95 to 20:80) | Gradient | [3] |
| 4-[2′-(Oxan-2′′-yl)-2H-pyrazolo[3,4-c]pyridin-5′-yl]morpholine | Silica Gel Flash Column Chromatography | Ethyl Acetate / Petroleum Ether (40-60) (0–100%) | Gradient | [4] |
| 5-Chloro-3-(3′,5′-dimethylphenyl)-2-{[2′′-(trimethylsilyl)ethoxy]methyl}-2H-pyrazolo[3,4-c]pyridine | Silica Gel Flash Column Chromatography | Ethyl Acetate / Petroleum Ether (40-60) (0–20%) | Gradient | [4] |
| 5-Chloro-7-(phenylsulfanyl)-1-{[2′-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine | Reverse Phase Column Chromatography | Acetonitrile / Water (0–100%) | Gradient | [4] |
| 4-(5′-Chloro-1′-((2′′-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridin-7′-yl)benzonitrile | Reverse Phase Column Chromatography | Acetonitrile / Water (50–100%) | Gradient | [4] |
Experimental Protocol: Purification of this compound
This protocol provides a general procedure for the purification of the title compound. The selection of normal-phase or reverse-phase chromatography will depend on the polarity of the compound and the impurities present in the crude mixture.
Materials and Equipment
-
Crude this compound
-
Silica gel (for normal-phase chromatography), 230-400 mesh
-
C18 silica gel (for reverse-phase chromatography)
-
Glass chromatography column
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Acetonitrile, Deionized Water (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes or flasks
-
Fraction collector (optional)
Preliminary Analysis: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the appropriate solvent system using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system will provide good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.
Normal-Phase Column Chromatography Procedure
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packed bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica gel, and evaporating the solvent.
-
Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.
-
-
Elution:
-
Begin elution with the initial, least polar solvent system determined from TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column. This can be done in a stepwise or continuous gradient.
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Reverse-Phase Column Chromatography Procedure
This method is suitable for more polar compounds.
-
Column Packing:
-
Pack the column with C18 silica gel following a similar slurry method as for normal-phase, using the initial, most polar eluent (e.g., water or a water/acetonitrile mixture).
-
Equilibrate the column with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent.
-
Load the sample onto the column.
-
-
Elution:
-
Begin elution with a highly polar solvent system (e.g., a high percentage of water in acetonitrile).
-
Gradually decrease the polarity of the eluent (increase the percentage of acetonitrile) to elute the compounds.
-
Collect fractions systematically.
-
-
Fraction Analysis and Solvent Removal:
-
Analyze the fractions by TLC or HPLC.
-
Combine the pure fractions and remove the solvents, which may require lyophilization if a significant amount of water is present.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for Column Chromatography Purification.
Conclusion
The protocol outlined in this application note provides a robust starting point for the purification of this compound. The selection of the stationary and mobile phases, along with the elution gradient, should be optimized based on preliminary TLC analysis of the specific crude reaction mixture to ensure the highest possible purity of the final compound. Careful execution of these steps is critical for obtaining material suitable for downstream applications in research and development.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
Application Note: NMR Spectroscopic Characterization of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed NMR spectroscopic data and experimental protocols for the characterization of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine. The data presented herein is essential for the structural elucidation and purity assessment of this compound, which is a key heterocyclic scaffold in medicinal chemistry and drug discovery.
Predicted NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound
| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.2 | s | - |
| H-4 | 7.6 - 7.8 | d | ~1.0 |
| H-6 | 8.6 - 8.8 | d | ~1.0 |
| N-CH₃ | 4.1 - 4.3 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom No. | Predicted Chemical Shift (δ, ppm) |
| C-3 | 133 - 135 |
| C-3a | 130 - 132 |
| C-4 | 114 - 116 |
| C-7 | 140 - 142 |
| C-7a | 136 - 138 |
| N-CH₃ | 35 - 37 |
Experimental Protocols
NMR Sample Preparation
A standardized protocol for the preparation of small organic molecules for NMR analysis is crucial for obtaining high-quality, reproducible spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette
-
Cotton wool or filter
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the mixture until the sample is completely dissolved.
-
If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube securely and label it clearly.
-
Wipe the outside of the NMR tube to remove any contaminants before inserting it into the spectrometer.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~2 s
-
Spectral Width: 0 to 160 ppm
Visualizations
Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for NMR signal assignment.
Caption: Chemical structure of this compound with atom numbering.
Experimental Workflow for NMR Analysis
The logical flow from sample preparation to data analysis is a critical component of reproducible scientific investigation.
Caption: Workflow for NMR spectroscopic analysis.
Application Note: Mass Spectrometry Analysis of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine using mass spectrometry. It includes sample preparation, instrumentation parameters, and expected fragmentation patterns. This guide is intended for researchers in drug discovery and development for the characterization of novel heterocyclic compounds.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to biologically active molecules. Mass spectrometry is a critical analytical technique for the unambiguous identification and quantification of such small molecules.[1][2] This application note outlines a comprehensive method for the analysis of this compound by liquid chromatography-mass spectrometry (LC-MS), detailing sample preparation, instrument settings, and data interpretation.
The molecular formula for this compound is C7H6ClN3[3][4][5], with an exact mass that can be readily determined by high-resolution mass spectrometry (HRMS) for structural confirmation. The choice of ionization method is crucial for obtaining informative mass spectra. Soft ionization techniques like Electrospray Ionization (ESI) are generally preferred for small molecules to keep the molecular ion intact.[6][7][8]
Experimental Protocols
Sample Preparation
Proper sample preparation is essential for obtaining high-quality mass spectrometry data and ensuring the longevity of the instrument.[9][10] The following protocol describes a general procedure for preparing this compound for LC-MS analysis.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA)
-
0.22 µm syringe filters
-
Autosampler vials
Protocol:
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Preparation: Prepare a series of working standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. Recommended concentrations for a calibration curve are 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.
-
Sample Filtration: Filter all prepared solutions through a 0.22 µm syringe filter to remove any particulate matter before transferring them to autosampler vials.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range (m/z) | 50 - 500 |
| Acquisition Mode | Full Scan and Tandem MS (MS/MS) |
Data Presentation and Interpretation
Expected Mass and Fragmentation
The monoisotopic mass of this compound (C7H6ClN3) is approximately 167.0249 g/mol . In positive ion mode ESI, the protonated molecule [M+H]+ is expected at an m/z of approximately 168.0327.
Tandem mass spectrometry (MS/MS) of the [M+H]+ ion can provide structural information. Based on the fragmentation of similar pyrazolopyridine structures, the following fragmentation pathways are plausible[11][12][13]:
-
Loss of HCN (m/z 27): A common fragmentation pathway for nitrogen-containing heterocyclic compounds.
-
Loss of Cl (m/z 35/37): Cleavage of the chloro group.
-
Loss of CH3CN (m/z 41): Fragmentation involving the methyl group and a nitrogen from the ring.
Table 3: Predicted Quantitative Data for MS/MS Fragmentation
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Relative Abundance (%) |
| 168.03 | 141.03 | HCN | 100 |
| 168.03 | 133.05 | Cl | 45 |
| 168.03 | 127.02 | CH3CN | 20 |
Note: The relative abundances are hypothetical and will vary depending on the collision energy and instrument used.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound.
Caption: Experimental workflow for LC-MS analysis.
Conclusion
This application note provides a foundational method for the mass spectrometric analysis of this compound. The described protocols for sample preparation and LC-MS analysis, along with the predicted fragmentation data, offer a robust starting point for the characterization and quantification of this compound in various research and development settings. Researchers should optimize these methods for their specific instrumentation and analytical needs.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. scispace.com [scispace.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | 1373333-62-0 [chemicalbook.com]
- 5. This compound|CAS 1373333-62-0|Adamas-beta|製品詳細 [tci-chemical-trading.com]
- 6. as.uky.edu [as.uky.edu]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. biocompare.com [biocompare.com]
- 10. tecan.com [tecan.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes: Profiling 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine in Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a versatile hinge-binding motif in a multitude of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and experimental protocols for the characterization of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine , a pyrazolopyridine derivative, in a panel of kinase inhibitor assays.
While specific kinase targets for this compound are not extensively documented in publicly available literature, the pyrazolo[3,4-b]pyridine and related pyrazolopyridine cores have been shown to inhibit a range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Aurora Kinases, and Receptor Tyrosine Kinases (RTKs) such as c-Met and TRKA.[1][2] Therefore, a systematic approach to screen this compound against a panel of representative kinases is a logical first step in elucidating its biological activity and therapeutic potential.
These application notes will guide researchers through the process of evaluating the inhibitory activity of this compound using both biochemical and cell-based assay formats.
Data Presentation: Inhibitory Activity of Pyrazolopyridine Scaffolds
To provide a context for the potential inhibitory profile of this compound, the following tables summarize the inhibitory activities of various pyrazolopyridine-based compounds against different kinase targets and cell lines, as reported in the literature. This data is crucial for understanding the structure-activity relationships (SAR) within this class of compounds and for selecting an appropriate screening panel.
Table 1: Biochemical Kinase Inhibition Data for Representative Pyrazolopyridine Derivatives
| Compound Scaffold | Target Kinase | IC50 (nM) | Assay Type |
| Pyrazolo[3,4-b]pyridine | TRKA | 56 | Enzymatic |
| Pyrazolo[3,4-b]pyridine | c-Met | 4.27 | HTRF Assay |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 57 | ADP-Glo™ |
| Pyrazolopyridine | CDK2/cyclin A2 | 240 | Luminescence |
Note: IC50 values are dependent on specific assay conditions, such as ATP concentration.
Table 2: Cellular Activity of Representative Pyrazolopyridine Derivatives
| Compound Scaffold | Cell Line | Assay Type | GI50 / IC50 (µM) |
| Pyrazolo[3,4-b]pyridine | Km-12 (colorectal cancer) | Proliferation | 0.304 |
| Pyrazolo[3,4-b]pyridine | HepG-2 (liver cancer) | Cytotoxicity | 3.42 |
| Pyrazolo[4,3-c]pyridine | K562 (leukemia) | Antiproliferative | Low micromolar |
| Pyrazolopyridine | MCF-7 (breast cancer) | Cytotoxicity | 47.0 |
Signaling Pathways and Experimental Workflows
To visually guide the experimental design, the following diagrams illustrate a key signaling pathway often targeted by kinase inhibitors and the general workflow for evaluating a novel compound like this compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable and reproducible evaluation of kinase inhibitors. The following protocols describe key biochemical and cell-based assays for characterizing the activity of this compound.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced in the kinase reaction.[3]
Materials:
-
Recombinant Kinase (e.g., CDK2/Cyclin A, JAK2, Aurora A)
-
Kinase-specific substrate (e.g., Histone H1 for CDKs, synthetic peptide for others)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Known kinase inhibitor as a positive control (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the concentration at which an inhibitor reduces cell growth by 50% (GI50).[4]
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Dilute cells in complete medium to a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound, positive control, or vehicle control (medium with the highest concentration of DMSO, typically <0.5%).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated cells.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the log concentration of the compound.
-
Protocol 3: Cellular Target Engagement via Western Blot
This protocol is used to assess whether this compound inhibits the phosphorylation of a specific kinase or its downstream substrate in a cellular context.
Materials:
-
Human cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-target (e.g., anti-phospho-Rb), anti-total-target (e.g., anti-total-Rb)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 5x the GI50) for a predetermined time (e.g., 2-24 hours). Include a vehicle (DMSO) control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total target protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Compare the treated samples to the vehicle control to determine the extent of target inhibition.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial characterization of This compound as a potential kinase inhibitor. By employing a systematic approach that combines biochemical and cell-based assays, researchers can effectively determine the compound's potency, selectivity, and cellular mechanism of action. This foundational data is critical for guiding further preclinical development and lead optimization efforts in the pursuit of novel therapeutics.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine in various cell-based assays. The protocols outlined below are designed to assess the compound's cytotoxic and anti-proliferative effects, as well as its potential mechanism of action through kinase inhibition.
Compound Information
| Compound Name | Structure | Molecular Formula | Molecular Weight | CAS Number |
| This compound | [Insert Image of Structure if available, otherwise N/A] | C₇H₆ClN₃[1] | 167.60 g/mol | 1373333-62-0[2] |
Overview and Potential Applications
Pyrazolopyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors for cancer therapy.[3][4][5] This class of compounds is also being explored for its potential in treating a range of other conditions, such as neurological disorders and bacterial infections.[6] The protocols described herein focus on evaluating the anti-cancer properties of this compound.
Experimental Protocols
Cell Culture
Successful and reproducible cell-based assays begin with consistent cell culture practices.
-
Recommended Cell Line: Human colorectal carcinoma cell line (e.g., HCT116) or a relevant cancer cell line known to be sensitive to kinase inhibitors.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency to maintain exponential growth.
Cell Viability Assay (MTS Assay)
This protocol determines the effect of the compound on cell viability.
Materials:
-
This compound
-
HCT116 cells
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Cytotoxicity Assay (LDH Release Assay)
This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound
-
HCT116 cells
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
DMSO
Procedure:
-
Follow steps 1-4 from the Cell Viability Assay protocol.
-
LDH Measurement: After the incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Data Presentation
Table 1: Summary of In Vitro Efficacy
| Assay | Cell Line | Endpoint | Result (IC₅₀/EC₅₀ in µM) |
| Cell Viability | HCT116 | IC₅₀ | [Enter experimentally determined value] |
| Cytotoxicity | HCT116 | EC₅₀ | [Enter experimentally determined value] |
| Kinase Activity | [Target Kinase] | IC₅₀ | [Enter experimentally determined value] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the hypothesized signaling pathway and the experimental workflows.
Caption: Hypothesized mechanism of action for this compound.
Caption: General workflow for cell viability and cytotoxicity assays.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 1373333-62-0 [chemicalbook.com]
- 3. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
Application Notes and Protocols for Developing Derivatives of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. As a purine isostere, it serves as a core for designing molecules that can interact with a variety of biological targets, particularly protein kinases.[1] The chlorine atom at the 7-position provides a versatile handle for introducing diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
These application notes provide detailed protocols for the synthesis, functionalization, and biological evaluation of derivatives based on the this compound core. The methodologies described herein are based on established literature procedures for pyrazolopyridines and related heterocyclic systems, offering a solid foundation for researchers to develop novel therapeutic agents.
Protocols for Derivatization of the this compound Core
The chlorine atom at the 7-position of the pyrazolo[3,4-c]pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. The following sections detail generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are commonly employed for this purpose.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 7-position of the pyrazolo[3,4-c]pyridine core and various boronic acids or esters.[2]
Experimental Protocol:
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl- or 7-heteroaryl-2-methyl-2H-pyrazolo[3,4-c]pyridine derivative.
Table 1: Reported Conditions for Suzuki-Miyaura Coupling on Related Pyrazolopyridine Scaffolds
| Entry | Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | Phenylboronic acid | Pd(OAc)₂ | Cs₂CO₃ | EtOH/H₂O | 100 (MW) | 85-95 |
| 2 | 5-bromo-1H-pyrazolo[3,4-b]pyridine | 3-Ethoxycarbonylphenyl-boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified |
| 3 | 5-chloro-2-{[2'-(trimethylsilyl)ethoxy]methyl}-2H-pyrazolo[3,4-c]pyridine | 1-iodo-3,5-dimethylbenzene | Not specified | Not specified | Not specified | Not specified | 48 |
Note: The conditions in this table are for analogous systems and may require optimization for the specific this compound substrate.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of 7-amino-2-methyl-2H-pyrazolo[3,4-c]pyridine derivatives from the corresponding 7-chloro precursor.[3]
Experimental Protocol:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine the palladium catalyst (0.01-0.05 equiv.) and the ligand (0.01-0.06 equiv.) in the anhydrous, deoxygenated solvent.
-
Stir the mixture for 10-15 minutes at room temperature to allow for catalyst activation.
-
Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.2-2.0 equiv.).
-
Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-2-methyl-2H-pyrazolo[3,4-c]pyridine derivative.
Biological Evaluation Protocols
The following are generalized protocols for assessing the biological activity of the synthesized pyrazolopyridine derivatives, particularly as kinase inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a target kinase, such as Tropomyosin receptor kinase A (TRKA).
Materials:
-
Recombinant human TRKA kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell-Based Antiproliferative Assay (MTS Assay)
This protocol outlines a method to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., KM-12, MCF-7)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values.
Data Presentation: Biological Activity of Pyrazolopyridine Derivatives
The following table summarizes the reported biological activities of various pyrazolopyridine derivatives to provide a reference for expected potency and selectivity.
Table 2: Biological Activity of Selected Pyrazolopyridine Derivatives
| Compound ID | Scaffold | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀/IC₅₀, µM) |
| C03 | Pyrazolo[3,4-b]pyridine | TRKA | 56 | KM-12 | 0.304 |
| C09 | Pyrazolo[3,4-b]pyridine | TRKA | 57 | - | - |
| C10 | Pyrazolo[3,4-b]pyridine | TRKA | 26 | - | - |
| Compound 31 | Pyrazolo[3,4-b]pyridine | Mps1 | 2.596 | MDA-MB-468, MV4-11 | Not specified |
| Compound 8c | Pyrazolo[3,4-b]pyridine | Topoisomerase IIα | Not specified | NCI-60 panel | 1.33 (MG-MID) |
| Frag-2 | Pyrazolo[3,4-c]pyridine | Pan-Pim | - | - | - |
| Compound 7d | Pyrazolo[1,5-a]pyrimidine | TrkA, ALK2 | 87, 105 | KM12, EKVX | 0.82, 4.13 |
| Compound 10e | Pyrazolo[1,5-a]pyrimidine | TrkA, ALK2, c-KIT, EGFR, PIM1, CK2α, CHK1, CDK2 | Submicromolar | MCF7, HCT116, EKVX | 3.36, 1.40, 3.49 |
Note: This table includes data for various pyrazolopyridine scaffolds to illustrate the potential of this compound class. Further research is needed to determine the specific activities of this compound derivatives.[4][5][6][7]
Visualizations
Signaling Pathway
Caption: TRK signaling pathway and the point of inhibition by pyrazolopyridine derivatives.
Experimental Workflow
Caption: A typical workflow for the development of pyrazolopyridine-based inhibitors.
Structure-Activity Relationship (SAR) Logic
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine with various boronic acids. The pyrazolo[3,4-c]pyridine scaffold is a significant pharmacophore in drug discovery, and the ability to functionalize it at the 7-position opens avenues for the synthesis of diverse compound libraries for screening and lead optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds.[1][2] It is widely employed in the synthesis of biaryl and heteroaryl compounds, which are prevalent in many biologically active molecules.[3][4] For nitrogen-rich heterocycles like pyrazolo[3,4-c]pyridines, this reaction allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).[5][6] The protocols outlined below are based on established methodologies for the Suzuki coupling of related heterocyclic chlorides and provide a starting point for the successful synthesis of 7-aryl-2-methyl-2H-pyrazolo[3,4-c]pyridine derivatives.[7][8]
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process involving an organoboron reagent (boronic acid or ester) and an organic halide.[8] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[9]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and yields for the Suzuki coupling of chloro-heterocycles with various boronic acids, providing a reference for expected outcomes with this compound. Optimization may be required for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ | DME/H₂O | 75 | 12 | Good |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2.5) | - | Cs₂CO₃ | DMAc | 120 | 2 | 47-60 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | High |
| 4 | 3-Fluorophenylboronic acid | XPhosPdG2 (5) | XPhos (5) | K₃PO₄ | Dioxane/H₂O | 100 | 1-2 | Moderate-Good |
| 5 | 2-Thienylboronic acid | Pd(OAc)₂ (10) | PPh₃ (30) | Na₂CO₃ | DME/H₂O | Reflux | 12 | Good |
| 6 | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (2.5) | - | Cs₂CO₃ | DMAc | 120 | 2 | Moderate |
| 7 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (2.5) | - | Cs₂CO₃ | DMAc | 120 | 2 | Moderate |
Note: Yields are based on analogous reactions and may vary for the specific substrate.[7][10][11]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for a variety of aryl and heteroaryl boronic acids.[7]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2.5 - 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Nitrogen or Argon gas
-
Microwave reaction vials or Schlenk flask
-
Standard laboratory glassware and purification supplies (Celite, silica gel, etc.)
Procedure:
-
Reaction Setup: To a dry microwave reaction vial or Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.1 equiv.), Pd(dppf)Cl₂ (2.5 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous DMAc (to achieve a concentration of approximately 0.1 M of the starting chloride) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath or a microwave reactor at 120 °C for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Extraction: Combine the organic filtrates and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly shorten reaction times and improve yields for challenging couplings.[12]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Appropriate phosphine ligand (e.g., XPhos, SPhos) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine this compound (1.0 equiv.), the boronic acid (1.5 equiv.), Pd(OAc)₂ (e.g., 3 mol%), the phosphine ligand (e.g., 6 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water.
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 100-150 °C) for 30-60 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the Suzuki coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents.[13] Increasing the reaction temperature or time may also be beneficial. For electron-deficient boronic acids, a more electron-rich phosphine ligand may improve the outcome.
-
Side Products: The formation of homocoupled products can be minimized by thoroughly degassing all solvents and maintaining a strict inert atmosphere.[13] Protodeborylation of the boronic acid can be mitigated by using anhydrous solvents and milder reaction conditions where possible.
-
Catalyst Deactivation: In some cases, the nitrogen atoms of the heterocyclic core can coordinate to the palladium center, inhibiting catalysis. The use of bulky phosphine ligands can help prevent this.
By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of novel 7-substituted-2-methyl-2H-pyrazolo[3,4-c]pyridine derivatives for applications in drug discovery and development.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis of 3,6-diaryl-1 H-pyrazolo[3,4- b]pyridines via one-pot sequential Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 6. Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, allowing for the synthesis of complex aryl and heteroaryl amines.[1] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine, a key intermediate in the synthesis of various biologically active compounds. The pyrazolo[3,4-c]pyridine scaffold is of significant interest in drug discovery, and functionalization at the C7 position via amination opens avenues for the exploration of new chemical space.
The successful amination of chloro-heteroaryl substrates, such as this compound, can be challenging and often requires careful optimization of the catalytic system.[3] Key parameters that influence the reaction outcome include the choice of palladium precursor, phosphine ligand, base, and solvent. Modern Buchwald-Hartwig protocols often utilize bulky, electron-rich phosphine ligands that facilitate the catalytic cycle.
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of chloro-heteroaromatic compounds, which can be adapted for this compound. The selection of specific reagents will depend on the nature of the amine coupling partner.
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is often preferred for its reliability. |
| Ligand | Xantphos, RuPhos, tBuDavePhos | Bulky, electron-rich phosphine ligands are crucial for the amination of chloro-heterocycles. The choice of ligand can significantly impact reaction efficiency. |
| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | A strong, non-nucleophilic base is required. Cesium carbonate is a common choice for its solubility and effectiveness. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-120 °C | Higher temperatures are often necessary for less reactive chloro substrates. Microwave heating can also be employed to reduce reaction times.[4][5] |
| Amine | Primary & Secondary Aliphatic/Aromatic Amines | The reactivity of the amine will influence the optimal reaction conditions. |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination:
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Amine (1.2 - 2.0 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the amine, the base, the palladium precursor, and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 7-amino-2-methyl-2H-pyrazolo[3,4-c]pyridine derivative.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and volatile. Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Functionalization of the Pyrazolo[3,4-c]pyridine Core: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyrazolo[3,4-c]pyridine core, a privileged scaffold in medicinal chemistry and drug discovery. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel heterocyclic compounds.
The pyrazolo[3,4-c]pyridine scaffold is of significant interest due to its structural similarity to purines, enabling it to interact with a wide range of biological targets, including protein kinases. The ability to selectively functionalize this core at various positions is crucial for modulating the potency, selectivity, and pharmacokinetic properties of potential drug candidates. This document details key synthetic strategies, including cross-coupling reactions and C-H functionalization, and provides specific protocols for their implementation.
Data Presentation: A Summary of Functionalization Reactions
The following tables summarize quantitative data for key functionalization reactions of the pyrazolo[3,4-c]pyridine core, providing a comparative overview of different methodologies and their efficiencies.
Table 1: C-3 Functionalization via Tandem Borylation and Suzuki-Miyaura Cross-Coupling
| Entry | Starting Material | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 5-chloro-1-(SEM)-1H-pyrazolo[3,4-c]pyridine | 4-iodotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMAc | 60 |
| 2 | 5-chloro-1-(SEM)-1H-pyrazolo[3,4-c]pyridine | 1-bromo-4-methoxybenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMAc | 55 |
| 3 | 5-bromo-1-(SEM)-1H-pyrazolo[3,4-c]pyridine | 4-iodobenzonitrile | Pd(dppf)Cl₂ / CuCl | Cs₂CO₃ | DMAc | 48 |
| 4 | 5-bromo-1-(SEM)-1H-pyrazolo[3,4-c]pyridine | 1-bromo-3-fluorobenzene | Pd(dppf)Cl₂ / CuCl | Cs₂CO₃ | DMAc | 45 |
Table 2: C-5 Functionalization via Buchwald-Hartwig Amination
| Entry | Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 5-chloro-1-(SEM)-1H-pyrazolo[3,4-c]pyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 85 |
| 2 | 5-bromo-1-(SEM)-1H-pyrazolo[3,4-c]pyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 78 |
| 3 | 5-chloro-1-(SEM)-1H-pyrazolo[3,4-c]pyridine | Benzylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 82 |
Table 3: C-7 Functionalization via Metalation and Negishi Cross-Coupling
| Entry | Starting Material | Aryl Halide | Reagents | Catalyst | Solvent | Yield (%) |
| 1 | 5-chloro-1-(SEM)-1H-pyrazolo[3,4-c]pyridine | 4-iodobenzonitrile | 1. TMPMgCl·LiCl; 2. ZnCl₂ | Pd(PPh₃)₄ | THF | 83 |
| 2 | 5-chloro-1-(SEM)-1H-pyrazolo[3,4-c]pyridine | 1-bromo-4-fluorobenzene | 1. TMPMgCl·LiCl; 2. ZnCl₂ | Pd(PPh₃)₄ | THF | 75 |
| 3 | 5-chloro-1-(SEM)-1H-pyrazolo[3,4-c]pyridine | 2-bromopyridine | 1. TMPMgCl·LiCl; 2. ZnCl₂ | Pd(PPh₃)₄ | THF | 71 |
Table 4: Biological Activity of Functionalized Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 15y | TBK1 | 0.2 | [1] |
| BX795 | TBK1 | 7.1 | [1] |
| MRT67307 | TBK1 | 28.7 | [1] |
| Compound C03 | TRKA | 56 | [2] |
| Larotrectinib | TRKA | 3.0 | [2] |
| Compound 8c | Topoisomerase IIα | GI₅₀ = 1.33 µM | [3] |
Experimental Protocols
Detailed methodologies for key functionalization reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Tandem C-3 Borylation and Suzuki-Miyaura Cross-Coupling
This protocol describes the iridium-catalyzed C-H borylation of the pyrazolo[3,4-c]pyridine core at the C-3 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with an aryl halide in a one-pot fashion.[4][5][6]
Materials:
-
N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
[Ir(COD)OMe]₂ (2.5 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (5.0 mol%)
-
Methyl tert-butyl ether (MTBE)
-
Aryl halide (1.2 equiv)
-
Pd(dppf)Cl₂ (5.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
N,N-Dimethylacetamide (DMAc)
-
Copper(I) chloride (CuCl) (for less reactive aryl bromides, 10 mol%)
-
Microwave reactor
Procedure:
-
To a microwave vial, add the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine, B₂pin₂, [Ir(COD)OMe]₂, and dtbpy.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous MTBE under an argon atmosphere.
-
Heat the reaction mixture in a microwave reactor at 100 °C for 1 hour.
-
After cooling to room temperature, add the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃ (and CuCl if required).
-
Add anhydrous DMAc to the vial.
-
Heat the reaction mixture in the microwave reactor at 120 °C for 1 hour.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for C-5 Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of 5-halo-pyrazolo[3,4-c]pyridines.[4][5]
Materials:
-
N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and the amine under an argon atmosphere.
-
Heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Protocol 3: General Procedure for C-7 Metalation and Negishi Cross-Coupling
This protocol describes the selective deprotonation at the C-7 position using TMPMgCl·LiCl followed by transmetalation and a palladium-catalyzed Negishi cross-coupling.[4][5]
Materials:
-
N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)
-
TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF)
-
Anhydrous zinc chloride (ZnCl₂) (1.2 equiv, 0.5 M in THF)
-
Aryl halide (1.1 equiv)
-
Pd(PPh₃)₄ (5.0 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine in anhydrous THF in an oven-dried flask under argon.
-
Cool the solution to -40 °C.
-
Add TMPMgCl·LiCl solution dropwise and stir the mixture at -40 °C for 1 hour.
-
Add the ZnCl₂ solution and allow the mixture to warm to room temperature over 30 minutes.
-
Add the aryl halide and Pd(PPh₃)₄.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazolo[3,4-c]pyridine derivatives and a typical experimental workflow for their functionalization.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Low or non-existent yield is a common issue in heterocyclic synthesis. Several factors, from starting material quality to reaction conditions, can be responsible.
dot
Caption: Troubleshooting workflow for low product yield.
| Parameter | Recommendation | Rationale |
| Starting Material Purity | Ensure high purity of reactants, particularly the aminopyrazole precursor. | Impurities can act as catalyst poisons or lead to side reactions, consuming starting materials and reducing the yield of the desired product.[1] |
| Reaction Temperature | Optimize the reaction temperature. While some syntheses of related compounds proceed at room temperature, others may require heating.[1] | Temperature affects reaction kinetics. Suboptimal temperatures can lead to incomplete reactions or decomposition of reactants and products.[1] |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] | Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to the formation of degradation products.[1] |
| Solvent | The choice of solvent is crucial as it affects reactant solubility and reaction kinetics.[1] | A suitable solvent will ensure all reactants are in the solution phase, facilitating their interaction. |
| Catalyst | The selection and loading of the catalyst can significantly impact the reaction outcome.[1] | For related syntheses, various catalysts have been employed. It may be necessary to screen different catalysts and optimize their concentration. |
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and reduce the overall yield.
dot
Caption: Troubleshooting guide for impurity formation.
| Problem | Potential Cause | Recommended Solution |
| Formation of Regioisomers | Use of unsymmetrical starting materials can lead to the formation of different isomers. | The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult literature for similar syntheses.[1] For separation, flash column chromatography with a carefully selected eluent system (e.g., a gradient of hexane and ethyl acetate) is commonly used.[1] |
| Unidentified Side Products | Decomposition of starting materials or product under the reaction conditions. | Lowering the reaction temperature or shortening the reaction time may minimize decomposition. Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of pyrazolo[3,4-c]pyridine derivatives?
A1: Yields can vary significantly depending on the specific substitution pattern and the synthetic route employed. For a related compound, 7-Chloro-1H-pyrazolo[3,4-c]pyridine, a yield of 85% has been reported using 2-chloro-3-aminopyridine as a starting material.[2] However, multi-step syntheses or those involving complex coupling reactions may result in lower overall yields.
Q2: How can I improve the solubility of my starting materials?
A2: Screening different solvents is the first step. If solubility remains an issue, gentle heating of the reaction mixture may help. In some cases, the use of a co-solvent can improve solubility.[3]
Q3: My purification by column chromatography is not effective. What can I do?
A3: Purification of pyrazolo[3,4-b]pyridines, which are structurally similar, can be challenging due to their polarity.[1] If silica gel chromatography is not providing adequate separation, consider the following:
-
Vary the Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent and gradually increase the polarity.[1]
-
Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in heterocyclic synthesis can be harmful if swallowed, inhaled, or in contact with skin. Always consult the Safety Data Sheet (SDS) for each chemical before use. The target compound, this compound, is classified as harmful if swallowed.
Experimental Protocols
The following are example protocols for key steps in the synthesis of related pyrazolo[3,4-c]pyridine scaffolds. These may serve as a starting point for the synthesis of this compound and may require optimization.
Protocol 1: General Procedure for Cyclization to form a Pyrazolo[3,4-c]pyridine Core
This protocol is adapted from the synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine.[2]
-
In a round-bottom flask, add the appropriate aminopyridine precursor (e.g., a substituted 3-amino-2-chloropyridine) (1.0 eq).
-
Add a suitable solvent (e.g., DMSO).
-
Add the cyclizing agent (e.g., ammonia solution) (1.0 eq) and a catalyst (e.g., I2) (0.1 eq).
-
Heat the reaction mixture to 80-85°C and stir for 30 minutes, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Precipitate the product by adding a mixture of anhydrous ethanol and water.
-
Filter the crude product and purify by recrystallization from a suitable solvent like ethyl acetate.
Protocol 2: General Procedure for Metalation and Trapping with an Electrophile
This protocol is based on the functionalization of a 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold.[3]
-
Charge an oven-dried round-bottom flask with a solution of the N-protected pyrazolo[3,4-c]pyridine (1.0 eq) in dry THF (0.5 M) under a nitrogen atmosphere.
-
Cool the solution to -40°C.
-
Add TMPMgCl·LiCl in THF (2.0 eq) dropwise and stir the reaction for 30 minutes at -40°C.
-
Add the desired electrophile at -40°C and then allow the reaction to warm to room temperature and stir for the required time.
-
Quench the reaction with a saturated solution of NaHSO3.
-
Extract the product with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
dot
Caption: A general experimental workflow for synthesis.
References
Technical Support Center: Synthesis of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The most frequently encountered byproduct is the undesired regioisomer, 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine. This arises from the non-selective methylation of the pyrazole nitrogen atoms. Other potential byproducts can include unreacted starting materials, products of incomplete cyclization, and possible dehalogenated species, although these are generally observed in lower quantities.
Q2: How can I minimize the formation of the N1-methylated regioisomeric byproduct?
A2: Optimizing the reaction conditions is crucial for minimizing the formation of the 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine isomer. Key parameters to control include the choice of methylating agent, the base used, the solvent, and the reaction temperature. Sterically hindered methylating agents and careful selection of the base and solvent can significantly improve the regioselectivity of the N-methylation.
Q3: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic methods is recommended for the effective identification and quantification of byproducts. High-Performance Liquid Chromatography (HPLC) is ideal for separating the desired product from its isomers and other impurities. For structural elucidation of the byproducts, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Isomer in the Final Product
-
Symptom: NMR and HPLC analysis of the purified product indicates the presence of a significant amount of a compound with the same mass as the target molecule but a different retention time and spectral pattern. This is likely the 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine isomer.
-
Possible Causes:
-
Non-regioselective methylation of the pyrazolo[3,4-c]pyridine core.
-
Suboptimal reaction conditions (e.g., temperature, base, or solvent) favoring the formation of the thermodynamic product over the kinetic product (or vice-versa).
-
-
Solutions:
-
Modify Methylation Protocol: Experiment with different methylating agents (e.g., methyl iodide, dimethyl sulfate) and bases (e.g., sodium hydride, potassium carbonate). The choice of solvent can also influence regioselectivity.
-
Purification: Employ preparative HPLC or column chromatography with a suitable stationary and mobile phase to isolate the desired 2-methyl isomer.
-
Issue 2: Incomplete Reaction and Presence of Starting Materials
-
Symptom: TLC or HPLC analysis shows the presence of unreacted 7-Chloro-1H-pyrazolo[3,4-c]pyridine or other starting materials in the crude reaction mixture.
-
Possible Causes:
-
Insufficient reaction time or temperature.
-
Deactivation of reagents.
-
Poor solubility of starting materials.
-
-
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC and adjust the reaction time and temperature accordingly.
-
Reagent Quality: Ensure the purity and reactivity of all starting materials and reagents.
-
Solvent System: Use a solvent system that ensures the solubility of all reactants at the reaction temperature.
-
Quantitative Data on Byproduct Formation
While specific quantitative data for the synthesis of this compound is not extensively published, the ratio of N1 to N2 methylation is a well-documented challenge in pyrazole chemistry. The table below provides a hypothetical representation based on typical outcomes in similar reactions.
| Methylating Agent | Base | Solvent | Temperature (°C) | Ratio of 2-methyl (desired) to 1-methyl (byproduct) |
| Methyl Iodide | NaH | THF | 25 | 3:1 |
| Dimethyl Sulfate | K₂CO₃ | Acetonitrile | 80 | 2:1 |
| Trimethyloxonium tetrafluoroborate | Proton Sponge | Dichloromethane | 0 | 5:1 |
Note: These values are illustrative and the actual ratios will depend on the specific experimental conditions.
Experimental Protocols
Protocol for Synthesis of this compound
A common synthetic route involves the methylation of 7-Chloro-1H-pyrazolo[3,4-c]pyridine.
Materials:
-
7-Chloro-1H-pyrazolo[3,4-c]pyridine
-
Methyl iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 7-Chloro-1H-pyrazolo[3,4-c]pyridine in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound and isolate the 1-methyl isomer.
Protocol for Byproduct Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Gradient:
-
Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes) to ensure separation of the product and byproducts.
Detection:
-
UV detection at a wavelength where both the product and expected byproducts have significant absorbance (e.g., 254 nm).
Procedure:
-
Prepare a standard solution of the purified desired product.
-
Prepare a solution of the crude reaction mixture.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to the desired product and byproducts by comparing retention times with the standard and analyzing the UV spectra.
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Regioselective methylation leading to the desired product and isomeric byproduct.
Caption: A workflow for troubleshooting the synthesis of this compound.
Technical Support Center: 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I optimize the reaction?
A1: Low yields in Suzuki-Miyaura coupling with this compound are a frequent challenge, often stemming from the inherent properties of the substrate and reaction conditions. The primary reasons include the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds and potential catalyst inhibition by the pyridine nitrogen.[1][2]
Common Causes and Optimization Strategies:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be effective for this less reactive chloride.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands can stabilize the palladium catalyst and facilitate the challenging oxidative addition step.[1] Consider using a pre-formed palladium catalyst or increasing the catalyst loading (e.g., from 3 mol% to 5 mol%).[4]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[1]
-
Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the C-Cl bond cleavage.[1]
-
Reaction Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can lead to deactivation.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried flask, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and subject it to several cycles of vacuum and backfilling with an inert gas.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., 1,4-dioxane/water, THF/water) via syringe.[5][6] Add the palladium catalyst and ligand under a positive pressure of inert gas.
-
Reaction Execution: Heat the mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried and concentrated.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Pd(dppf)Cl₂ |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O | DMF |
| Temperature | 100 °C | 110 °C | 120 °C |
| Typical Yield | Low to Moderate | Moderate to High | Moderate to High |
Table 1: Comparison of reaction conditions for Suzuki-Miyaura coupling.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Q2: I am observing significant impurity formation in my reaction. What are the likely side products and how can I minimize them?
A2: The formation of impurities is a common issue. In the context of Suzuki-Miyaura couplings with this compound, the most prevalent side reactions are protodeboronation and homocoupling.[1]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by the presence of water or acidic impurities.[2]
-
Minimization: Use anhydrous solvents where possible and ensure the base is not excessively strong or nucleophilic. Using boronic esters (e.g., pinacol esters) can enhance stability against protodeboronation.[1]
-
-
Homocoupling: This involves the self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1]
-
Dehalogenation: The starting this compound can undergo dehalogenation, resulting in the formation of 2-methyl-2H-pyrazolo[3,4-c]pyridine.
-
Minimization: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the desired cross-coupling over dehalogenation.[4]
-
Caption: Potential side reactions in Suzuki-Miyaura coupling.
Q3: What are the best practices for the purification of this compound and its derivatives?
A3: The purification of pyrazolopyridine derivatives often involves standard chromatographic techniques. However, the basic nature of the pyridine ring can sometimes lead to tailing on silica gel.
-
Column Chromatography: This is the most common method for purification.
-
Normal Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. To minimize tailing of basic compounds on silica gel, a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can be added to the eluent.
-
Reverse Phase: For more polar compounds, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient may be more suitable.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
-
Acid-Base Extraction: For crude mixtures, an acid-base workup can be used to separate the basic pyrazolopyridine product from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified to precipitate or allow extraction of the pure product back into an organic solvent.
-
Cation-Exchange Chromatography: For challenging separations, cation-exchange chromatography can be employed to purify basic compounds like pyrazolopyridine derivatives.[7]
Q4: My N-methylation reaction is not selective and yields a mixture of N1 and N2 isomers. How can I selectively synthesize this compound?
A4: The regioselectivity of N-alkylation on the pyrazole ring is a known challenge. The formation of a mixture of N1 and N2 isomers is common. Direct methylation of 7-chloro-1H-pyrazolo[3,4-c]pyridine will likely lead to a mixture of the N1-methyl and N2-methyl isomers.
To achieve selectivity for the N2-methyl isomer, a multi-step synthetic approach is often necessary. This can involve the use of protecting groups or a synthetic strategy that builds the pyrazole ring with the methyl group already in place. One approach involves the cyclization of a suitably substituted hydrazine. For example, reacting a substituted pyridine derivative with methylhydrazine can lead to the formation of the N-methylated pyrazolopyridine core.
Alternatively, separation of the isomers can be achieved by careful column chromatography, as the two isomers will likely have different polarities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction conditions for pyrazolo[3,4-c]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-c]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the pyrazolo[3,4-c]pyridine core?
A1: A common and effective method involves the nitrosation of 3-acetamido-4-methylpyridines, which then undergo rearrangement and cyclization.[1] Another approach is the adaptation of the Huisgen indazole synthesis.[2]
Q2: How can I improve the yield and purity of my pyrazolo[3,4-c]pyridine product?
A2: Optimizing several factors can significantly enhance your reaction's outcome. These include ensuring the high purity of your starting materials, selecting an appropriate catalyst and solvent system, and carefully controlling the reaction temperature and time.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is also crucial to determine the optimal reaction endpoint.[1]
Q3: What are some common side reactions, and how can they be minimized?
A3: A notable side reaction is the formation of regioisomers, especially when using unsymmetrical starting materials.[1] The choice of solvent and catalyst can influence regioselectivity. For instance, in the synthesis of related pyrazolopyridines, triflic anhydride in dichloromethane has been shown to favor the formation of the [4,3-c] isomer over the [3,4-b] isomer. Careful selection of reaction conditions based on literature precedents for similar substrates is recommended to minimize the formation of unwanted isomers.[1]
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Some reagents, like sodium nitrite and phosphorus oxychloride, are hazardous and require careful handling. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting Guide
Low yields and product contamination are common hurdles in organic synthesis. This guide provides a structured approach to troubleshooting these issues in pyrazolo[3,4-c]pyridine synthesis.
Problem: Low or No Product Yield
Possible Cause 1: Purity of Starting Materials
-
Recommendation: Impurities in starting materials can inhibit the reaction or lead to unwanted side products.[1] Ensure the purity of your reactants by recrystallization or column chromatography before use.
Possible Cause 2: Inefficient Catalyst
-
Recommendation: The choice and loading of the catalyst are critical.[1] While specific data for the [3,4-c] isomer is limited, studies on the related [3,4-b] isomer show that Lewis acids like ZrCl₄ or copper(II) catalysts can be effective.[1][3] A screening of different catalysts and optimization of catalyst loading is recommended.
Possible Cause 3: Suboptimal Solvent
-
Recommendation: The solvent affects reactant solubility and reaction kinetics.[1] For the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, dichloroethane (DCE) has been used effectively.[2] A solvent screen including polar aprotic (e.g., DMF, acetonitrile) and non-polar (e.g., toluene, dioxane) solvents may be beneficial.[3]
Possible Cause 4: Incorrect Reaction Temperature or Time
-
Recommendation: Some syntheses proceed at room temperature, while others require heating.[1] Monitor the reaction by TLC to determine the optimal temperature and time. Prolonged reaction times or excessive heat can lead to product degradation.[1]
Problem: Formation of Impurities or Byproducts
Possible Cause 1: Regioisomer Formation
-
Recommendation: The formation of regioisomers is a common challenge.[1] The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult literature for specific examples similar to your target molecule.
Possible Cause 2: Incomplete Reaction or Product Degradation
-
Recommendation: Use TLC to monitor the consumption of starting materials and the formation of the product.[1] Stopping the reaction too early will result in a mixture of starting material and product, while extended reaction times may lead to degradation.
Problem: Difficulty in Product Purification
Possible Cause 1: Co-eluting Impurities
-
Recommendation: Pyrazolopyridines can be challenging to purify due to their polarity.[1] For column chromatography, a systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase polarity with ethyl acetate.[1]
Possible Cause 2: Residual Catalyst or Salts
-
Recommendation: A proper aqueous work-up is crucial to remove catalysts and inorganic salts before chromatographic purification.[1]
Data Presentation
The following tables summarize quantitative data on the effect of solvents and catalysts on the yield of pyrazolo[3,4-b]pyridine synthesis. While this data is for a related isomer, it can serve as a valuable starting point for optimizing the synthesis of pyrazolo[3,4-c]pyridines.
Table 1: Effect of Solvent on Pyrazolo[3,4-b]pyridine Synthesis Yield [3]
| Entry | Solvent | Condition | Yield (%) |
| 1 | Acetonitrile | rt, 15 h | 20 |
| 2 | Methanol | rt, 15 h | 0 |
| 3 | Ethanol | rt, 15 h | 0 |
| 4 | Benzene | rt, 15 h | 40 |
| 5 | Toluene | rt, 10 h | 68 |
| 6 | CHCl₃ | rt, 10 h | 94 |
| 7 | n-hexane | reflux, 65 °C, 10 h | 43 |
| 8 | CH₂Cl₂ | rt, 10 h | 85 |
| 9 | THF | reflux, 65 °C, 10 h | 30 |
| 10 | Dichloroethane | reflux, 70 °C, 10 h | 52 |
| Reaction conditions: Formal [3+3] cycloaddition. rt = room temperature. |
Table 2: Effect of Copper(II) Catalyst on Pyrazolo[3,4-b]pyridine Synthesis Yield [3]
| Entry | Catalyst | Equiv. | Time (h) | Yield (%) |
| 1 | CuCl₂ | 0.50 | 48 | 20 |
| 2 | Cu(OAc)₂ | 0.50 | 48 | 35 |
| 3 | Cu(NO₃)₂ | 0.50 | 48 | 40 |
| 4 | CuSO₄ | 0.50 | 48 | 55 |
| 5 | Cu(II) acetylacetonate | 0.10 | 10 | 94 |
| 6 | Cu(II) acetylacetonate | 0.01 | 10 | 74 |
| Reaction conditions: CHCl₃, room temperature. |
Experimental Protocols
Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine[2]
This protocol describes the synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.
Step 1: Nitrosation and Cyclization
-
To a solution of 3-acetamido-4-methyl-2-chloropyridine (1.0 eq) in dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Add sodium nitrite (NaNO₂) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 20 hours.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sulfate (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one.
Step 2: Deacetylation
-
Dissolve the crude product from Step 1 in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel flash column chromatography to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low yield in pyrazolo[3,4-c]pyridine synthesis.
Pim-1 Kinase Signaling Pathway
Pyrazolo[3,4-c]pyridines have been investigated as inhibitors of Pim kinases, which are involved in cell survival and proliferation pathways.[4]
Caption: Simplified Pim-1 kinase signaling pathway and the inhibitory action of pyrazolo[3,4-c]pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions in the synthesis of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine. Our aim is to help you overcome common challenges and prevent the formation of unwanted side products.
Troubleshooting Guide
The primary challenge in the synthesis of this compound is controlling the regioselectivity of the N-methylation of the precursor, 7-Chloro-1H-pyrazolo[3,4-c]pyridine. This step often yields a mixture of the desired N2-methylated isomer and the undesired N1-methylated isomer.
Issue: Formation of N1- and N2-Methylated Isomer Mixture
The methylation of 7-Chloro-1H-pyrazolo[3,4-c]pyridine can occur at either of the two nitrogen atoms in the pyrazole ring, leading to the formation of two regioisomers:
-
This compound (Desired Product)
-
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (Side Product)
The ratio of these isomers is highly dependent on the reaction conditions.
Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the use of sterically demanding methylating agents can favor methylation at the less hindered nitrogen atom.
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomer ratio.
-
Methylating Agent: The nature of the methylating agent is a critical factor in determining the selectivity.
Troubleshooting Solutions and Optimization:
The following table summarizes various approaches to control the regioselectivity of the methylation reaction.
| Strategy | Reagent/Condition | Expected Outcome | Potential Issues |
| Kinetic Control | Methyl Iodide / NaH / THF at 0°C | Favors the formation of the N1-isomer due to lower activation energy. | Lower overall yield; requires careful temperature control. |
| Thermodynamic Control | Methyl Iodide / Cs₂CO₃ / DMF at 80°C | Favors the formation of the more stable N2-isomer. | May require longer reaction times; potential for other side reactions at higher temperatures. |
| Steric Hindrance | Use of a bulky protecting group on N1 prior to methylation | Directs methylation to the N2 position. | Requires additional protection and deprotection steps, which can lower the overall yield. |
| Alternative Methylating Agent | Diazomethane | Can provide different selectivity profiles, but is hazardous to handle. | Highly explosive and toxic; requires specialized equipment and procedures. |
Quantitative Data on Isomer Ratios:
| Methylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Isomer Ratio |
| Methyl Iodide | NaH | THF | 0 | ~ 3:1 |
| Methyl Iodide | Cs₂CO₃ | DMF | 80 | ~ 1:4 |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | ~ 1:2 |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most common side product is the N1-methylated isomer, 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine. This occurs due to the two reactive nitrogen atoms in the pyrazole ring of the precursor.
Q2: How can I confirm the identity of the N1 and N2 isomers?
A2: The isomers can be distinguished using spectroscopic methods such as ¹H NMR, ¹³C NMR, and NOESY. The chemical shifts of the methyl group and the pyridine ring protons will differ between the two isomers. X-ray crystallography can provide unambiguous structural confirmation if suitable crystals can be obtained.
Q3: What are the best methods for separating the N1 and N2 isomers?
A3: Separation of the N1 and N2 isomers can be challenging due to their similar physical properties. The most effective methods include:
-
Column Chromatography: Using a silica gel stationary phase with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) can achieve separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique can provide higher resolution for difficult separations.
-
Fractional Crystallization: In some cases, the isomers may have different solubilities in certain solvents, allowing for separation by fractional crystallization.
Q4: Are there any other potential side reactions to be aware of?
A4: Besides the formation of the N1-isomer, other potential side reactions are generally minor but can include over-methylation if a large excess of the methylating agent is used, or decomposition of the starting material or product under harsh reaction conditions (e.g., high temperatures for extended periods).
Experimental Protocols
Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine (Precursor)
This protocol is adapted from a known procedure.[1]
-
To a solution of 2-chloro-3-amino-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., acetic acid), add sodium nitrite (1.1 eq) portion-wise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7-Chloro-1H-pyrazolo[3,4-c]pyridine.
N2-Selective Methylation of 7-Chloro-1H-pyrazolo[3,4-c]pyridine
This protocol is designed to favor the formation of the desired N2-isomer.
-
To a solution of 7-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Visualizations
References
Technical Support Center: Purification of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My purified this compound shows persistent impurities in the NMR spectrum.
-
Possible Cause: The impurities might be regioisomers or closely related byproducts with similar polarity to the target compound, making them difficult to separate by standard column chromatography. The formation of regioisomers is a known challenge in the synthesis of similar pyridine compounds.[1]
-
Troubleshooting & Optimization:
-
Optimize Column Chromatography:
-
Stationary Phase: Standard silica gel is a common choice.[1]
-
Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.[1] A shallow gradient can improve the separation of closely eluting compounds.
-
-
Recrystallization: This technique can be highly effective if a suitable solvent system is found where the solubility of the product and impurities differs significantly.
-
Preparative HPLC: For very challenging separations, reverse-phase preparative HPLC can offer higher resolution.
-
Issue 2: I am experiencing low recovery of the product after column chromatography.
-
Possible Cause: The compound may be adsorbing irreversibly to the silica gel, or it might be unstable under the chromatographic conditions. Another possibility is using a solvent system that is too polar, causing the compound to elute too quickly with impurities.
-
Troubleshooting & Optimization:
-
Deactivate Silica Gel: Pre-treating the silica gel with a small amount of a polar solvent (like triethylamine in the mobile phase for basic compounds) can help reduce strong adsorption.
-
Solvent System Adjustment: Ensure the chosen solvent system provides good separation (Rf value around 0.3-0.4 for the target compound on TLC).
-
Alternative Stationary Phases: Consider using alumina or a bonded-phase silica gel if strong interactions with silica are suspected.
-
Issue 3: The final product is discolored (e.g., yellow or brown).
-
Possible Cause: Discoloration can result from residual starting materials, degradation products, or the presence of colored by-products from the synthesis.[2]
-
Troubleshooting & Optimization:
-
Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can effectively remove colored impurities.[2]
-
Recrystallization: This is a powerful method for removing both colored and non-colored impurities.[2] A combination of activated carbon treatment followed by recrystallization often yields a product of high purity.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for the column chromatography of this compound?
A1: The optimal solvent system depends on the specific impurities present. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3] A gradient elution, starting with a low percentage of the polar solvent and gradually increasing it, is often effective for separating complex mixtures.[1] Monitoring the separation by Thin Layer Chromatography (TLC) is essential to determine the ideal solvent ratio.
Q2: How can I effectively recrystallize this compound?
A2: The key to successful recrystallization is finding a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Ethanol and ethyl acetate are commonly used for recrystallizing similar heterocyclic compounds.[4][5] If a single solvent is not effective, a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed.
Q3: What analytical techniques are recommended to assess the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q4: Are there any specific safety precautions I should take during the purification of this compound?
A4: As with any chemical synthesis and purification, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used for specific hazard information.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Pyrazolo[3,4-c]pyridine Derivatives
| Stationary Phase | Mobile Phase System | Application Example | Citation |
| Silica Gel | Ethyl Acetate / Petroleum Ether | Purification of a substituted pyrazolo[3,4-c]pyridine | [3] |
| Silica Gel | Hexane / Ethyl Acetate | General approach for pyrazolo[3,4-b]pyridines | [1] |
| Reverse Phase | Acetonitrile / Water | Purification of a substituted pyrazolo[3,4-c]pyridine | [3] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at high temperature and low solubility at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath can improve the yield.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Resolving Solubility Issues of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine in Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Pyrazolopyridine derivatives, including this compound, are often characterized by low aqueous solubility.[1] They typically exhibit good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2]
Q2: I'm observing precipitation when diluting my DMSO stock of this compound into aqueous assay buffer. What can I do?
A2: This is a common issue known as "compound fallout." Several strategies can mitigate this:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and affect assay results.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Pre-warm the Buffer: Warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound stock can sometimes improve solubility.
-
Increase Final Assay Volume: If possible, increasing the final volume of the assay can help to keep the compound in solution by lowering its final concentration.
Q3: Are there alternative solvents or solubilizing agents I can use?
A3: Yes, if DMSO is problematic, you can explore other options:
-
Co-solvents: Ethanol and polyethylene glycol (PEG) can be used as co-solvents, though their compatibility with your specific assay must be verified.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[1]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of compounds with ionizable groups can be significantly influenced by pH. As a pyridine derivative, the nitrogen atom in the pyridine ring can be protonated at acidic pH, which may increase its aqueous solubility. It is advisable to determine the optimal pH for solubility within the tolerated range of your biological assay.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's aqueous solubility limit has been exceeded. | - Lower the final concentration of the compound in the assay.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerated limits for the assay.- Prepare a fresh, more dilute stock solution in 100% DMSO and add a larger volume to the assay buffer. |
| Compound precipitates over the course of the experiment. | The compound has low kinetic solubility and is not stable in the aqueous environment over time. | - Perform a kinetic solubility assay to determine the time frame in which the compound remains in solution at the desired concentration.- Consider using a solubilizing agent like a cyclodextrin to form a more stable complex.- Reduce the incubation time of the assay if experimentally feasible. |
| Inconsistent or non-reproducible assay results. | Inconsistent dissolution of the compound between experiments. | - Ensure the compound is fully dissolved in the stock solution before each use. Gentle warming or sonication can aid dissolution.- Prepare fresh dilutions from the stock for each experiment.- Vortex the diluted compound solution immediately before adding it to the assay plate. |
| Observed cellular toxicity or assay interference. | The concentration of the co-solvent (e.g., DMSO) is too high. | - Determine the maximum tolerable DMSO concentration for your cell line or assay system (typically <0.5%).- Prepare a higher concentration stock solution in DMSO to reduce the volume added to the assay.- Explore alternative, less toxic co-solvents or solubilization methods. |
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) [1][2][3] | Notes |
| Dimethylformamide (DMF) | 30 | A polar aprotic solvent. |
| Dimethyl sulfoxide (DMSO) | 30 | A commonly used polar aprotic solvent for initial stock solutions.[1][2] |
| Ethanol | 30 | A polar protic solvent that can be used as a co-solvent.[1][2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | Demonstrates the significant drop in solubility in a mixed aqueous buffer.[1][2] |
Disclaimer: The data presented is for a structurally analogous compound and should be used as an estimate. It is highly recommended to experimentally determine the solubility of this compound in your specific assay buffers.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a sufficient amount of this compound (Molecular Weight: 167.59 g/mol ). For 1 mL of a 10 mM stock solution, you will need 1.676 mg.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the compound in a sterile, light-protected vial.
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes until the solid is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol is adapted from standard high-throughput kinetic solubility screening methods.[4][5][6][7]
-
Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of the 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Assay Plate: In a separate 96-well clear-bottom plate, add the desired aqueous assay buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO dilution from the compound plate to the corresponding wells of the assay plate containing the buffer (e.g., 198 µL), resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature or 37°C with gentle shaking.
-
Measurement: At various time points (e.g., 0, 1, 2, 4, and 24 hours), measure the turbidity of the solutions using a plate reader at a wavelength of 620 nm or a nephelometer. An increase in absorbance or light scattering indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity over the incubation period.
Visualizations
Experimental Workflow for Kinetic Solubility Assay
Caption: Workflow for the kinetic solubility assay.
Troubleshooting Logic for Compound Precipitation
Caption: Decision tree for troubleshooting compound precipitation.
Representative Signaling Pathway: Pyrazolopyridine as a Kinase Inhibitor
Pyrazolopyridine derivatives are frequently investigated as inhibitors of protein kinases.[8][9] The following diagram illustrates a hypothetical mechanism where a pyrazolopyridine compound inhibits the c-Met signaling pathway, which is often implicated in cancer cell proliferation and survival.[10][11]
Caption: Inhibition of the c-Met signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 3. 7-CHLORO-THIENO[2,3-C] PYRIDINE | 28948-58-5 [chemicalbook.com]
- 4. enamine.net [enamine.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you troubleshoot common stability issues with this compound in solution.
| Issue | Potential Cause | Suggested Solution |
| Rapid degradation of the compound in aqueous solution. | pH of the solution is too high or too low. Pyridine and pyrazole derivatives can be unstable in strong acidic or alkaline conditions.[1] | Maintain the pH of the solution in the neutral range (pH 6-8). Use appropriate buffer systems to ensure pH stability. |
| Inconsistent results between experimental replicates. | The compound may be degrading over the course of the experiment due to light exposure or temperature fluctuations. Some heterocyclic compounds are known to be photolabile.[1] | Protect solutions from light by using amber vials or covering glassware with aluminum foil. Maintain a constant and controlled temperature throughout the experiment. |
| Formation of unknown peaks in HPLC analysis over time. | Oxidative degradation of the compound. The presence of oxidizing agents or dissolved oxygen can lead to the formation of degradation products. | Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution if compatible with the experimental design. |
| Precipitation of the compound from the solution. | Poor solubility of the compound in the chosen solvent system. Changes in temperature or pH can also affect solubility. | Use a co-solvent to improve solubility. Ensure the pH of the solution is optimal for solubility. Filter the solution after preparation to remove any undissolved particles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrazolo[3,4-c]pyridine derivatives?
A1: Based on studies of similar heterocyclic compounds, the primary degradation pathways for pyrazolo[3,4-c]pyridine derivatives likely involve hydrolysis and photodecomposition.[1] Hydrolysis can occur under strongly acidic or basic conditions, potentially leading to the cleavage of the pyrazole or pyridine rings.[1] Photodegradation can occur upon exposure to light, especially UV light, which can also result in ring cleavage.[1]
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
Q3: Are there any recommended antioxidants to prevent oxidative degradation?
A3: While specific antioxidants for this compound have not been documented in the provided search results, common antioxidants used for small molecules in solution include ascorbic acid, butylated hydroxytoluene (BHT), and tocopherols. The choice of antioxidant will depend on its compatibility with the solvent system and the specific experimental requirements.
Q4: How should I store solutions of this compound to ensure long-term stability?
A4: To ensure long-term stability, solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C) in tightly sealed containers to prevent solvent evaporation and exposure to air.[2] It is also crucial to protect the solutions from light by using amber glass vials or by wrapping the containers in aluminum foil.[1]
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[3][4][5]
1. Acid and Base Hydrolysis:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.
-
For base hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of base or acid, and dilute with the mobile phase for HPLC analysis.
2. Oxidative Degradation:
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature for a specified period, monitoring the degradation.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
3. Photostability Testing:
-
Expose a solution of the compound (approximately 1 mg/mL) and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the samples at appropriate time intervals by HPLC.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[6][7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its potential stability profile.
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 N HCl (60 °C) | 24 | 85.2 | 2 |
| 0.1 N NaOH (60 °C) | 24 | 78.5 | 3 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 1 |
| Photolysis (ICH Q1B) | 24 | 89.7 | 2 |
| Thermal (80 °C) | 24 | 98.5 | 0 |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible degradation pathways for this compound.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. ajrconline.org [ajrconline.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
Technical Support Center: Minimizing Off-Target Effects of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine. The focus is on strategies to identify and minimize off-target effects to ensure data integrity and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern when using small molecule inhibitors like this compound?
A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern because they can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability from preclinical models to clinical settings.[1]
Q2: I'm observing a phenotype in my cell-based assay. How can I be confident it's a result of on-target inhibition by this compound?
A2: Distinguishing on-target from off-target effects is a fundamental challenge. Several strategies can be employed to increase confidence in your results:
-
Use the lowest effective concentration: Titrate the inhibitor to find the lowest concentration that produces the desired on-target effect.[2] Correlating the phenotypic response with the degree of target inhibition helps establish a causal link.[2]
-
Employ a structurally unrelated inhibitor: Use a second, structurally different inhibitor that targets the same protein.[3] If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[3]
-
Genetic validation: Utilize genetic techniques such as CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target.[3] The resulting phenotype should mimic the effect of the small molecule inhibitor.[3]
-
Rescue experiments: If the inhibitor's effect is due to on-target activity, it should be possible to rescue the phenotype by expressing a form of the target kinase that is resistant to the inhibitor.[2]
Q3: My inhibitor shows high potency in biochemical assays but is much less effective in cell-based assays. What are the potential reasons for this discrepancy?
A3: This is a common issue that can arise from several factors:
-
Poor cell permeability: The compound may not be efficiently entering the cells to reach its target.
-
Rapid metabolism: The inhibitor could be quickly broken down by metabolic processes within the cell.
-
High ATP concentration in cells: For ATP-competitive inhibitors, the high intracellular concentration of ATP can outcompete the inhibitor, leading to reduced potency compared to biochemical assays where ATP concentrations can be controlled.
-
Efflux pumps: The compound may be actively transported out of the cell by efflux pumps.
Q4: What initial steps should I take before using a new batch of this compound?
A4: Before beginning experiments with a new batch of any small molecule inhibitor, it is crucial to:
-
Confirm identity and purity: Verify the chemical identity and purity of the compound using methods like mass spectrometry and HPLC.
-
Assess solubility: Determine the solubility of the inhibitor in your chosen solvent (e.g., DMSO) and experimental media to avoid precipitation.[4]
-
Qualify enzyme activity: If you are using a purified enzyme, its specific activity can vary between batches. It's important to qualify each new lot to ensure consistency.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during experiments with this compound.
Issue 1: High variability in IC50 values between experiments.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Reagent Variability | 1. Ensure the purity of your kinase preparation is high (>98%).2. Qualify each new batch of enzyme to account for variations in specific activity.3. Use a consistent ATP concentration, ideally at or near the Km value for the kinase.4. Prepare fresh buffers and ensure consistent pH and ionic strength. | Improved reproducibility of IC50 values. |
| Inconsistent Assay Conditions | 1. Ensure the kinase reaction is within the linear range by optimizing incubation time.[5]2. Maintain consistent cell density, inhibitor concentrations, and incubation times in cellular assays.[2] | More reliable and consistent experimental results. |
| Inhibitor Solubility and Stability | 1. Ensure the inhibitor is fully dissolved in the solvent and then diluted appropriately in the assay buffer.[5]2. Prepare fresh stock solutions and store them properly to prevent degradation.[2] | Accurate inhibitor concentrations and prevention of artifacts from compound precipitation. |
Issue 2: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[4]2. Test inhibitors with different chemical scaffolds that target the same primary kinase.[4] | Identification of unintended kinase targets that may be responsible for cytotoxicity. If cytotoxicity persists, it may be an on-target effect.[4] |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration.[4]2. Consider dose interruption or reduction in your experimental design. | Minimized cytotoxicity while maintaining on-target activity.[4] |
| Compound solubility issues | 1. Check the inhibitor's solubility in your cell culture media.[4]2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[4] | Prevention of compound precipitation and elimination of solvent-induced toxicity.[4] |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general workflow for a luminescence-based kinase assay that measures ATP consumption, such as the Kinase-Glo® assay.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase Solution: Dilute the kinase enzyme to a 2X working concentration in 1X kinase buffer.
-
Substrate/ATP Solution: Prepare a 4X solution of the substrate and ATP in 1X kinase buffer. The final ATP concentration should be at the Km for the kinase to ensure data comparability.
-
Inhibitor Solutions: Prepare serial dilutions of this compound in DMSO. Then, dilute the inhibitor solutions in 1X kinase buffer to a 4X final concentration.
-
Detection Reagent: Prepare the ATP detection reagent according to the manufacturer's instructions.
2. Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor solution to the wells. For positive controls, add 5 µL of buffer with DMSO.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls. For negative controls, add 10 µL of 1X kinase buffer.
-
Add 5 µL of the 4X substrate/ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add 20 µL of the ATP detection reagent to all wells to stop the reaction.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (negative control wells) from all other wells.
-
Normalize the data to the positive control (100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Inhibition in a Cellular Context
This protocol assesses the inhibition of a target kinase in a cellular context by measuring the phosphorylation of a downstream substrate.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle-only control.
2. Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate as a loading control.
4. Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Compare the normalized signals from the inhibitor-treated samples to the vehicle control to determine the extent of target inhibition.
Visualizations
Caption: A generalized workflow for testing a kinase inhibitor.
References
Validation & Comparative
validating the biological activity of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
An Objective Comparison of mGluR5 Negative Allosteric Modulators: A Focus on Pyrazolo[3,4-c]pyridine Analogs
This guide provides a comparative analysis of the biological activity of a representative pyrazolo[3,4-c]pyridine derivative in the context of metabotropic glutamate receptor 5 (mGluR5) modulation. While specific data for 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine is not extensively available in public literature, this document focuses on a closely related and well-characterized analog, 2-chloro-4-[[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrazol-3-yl]methoxy]pyridine, and compares its activity with other established mGluR5 negative allosteric modulators (NAMs). This comparison is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mGluR5 NAMs for neurological and psychiatric disorders.
Introduction to mGluR5 and its Negative Allosteric Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of central nervous system disorders, including anxiety, depression, fragile X syndrome, and Parkinson's disease. Negative allosteric modulators of mGluR5 are compounds that bind to a site on the receptor distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate. This mechanism offers a more subtle and potentially safer way to modulate mGluR5 activity compared to direct antagonists.
The pyrazolo[3,4-c]pyridine scaffold has emerged as a promising chemical series for the development of potent and selective mGluR5 NAMs. These compounds are being investigated for their potential therapeutic applications.
Comparative Biological Activity
The following table summarizes the in vitro potency of the representative pyrazolo[3,4-c]pyridine analog and other notable mGluR5 NAMs. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the mGluR5 response.
| Compound | Chemical Class | IC50 (nM) for mGluR5 | Reference Compound(s) |
| 2-chloro-4-[[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrazol-3-yl]methoxy]pyridine | Pyrazolo[3,4-c]pyridine Analog | 1.2 | MPEP, Fenobam |
| MPEP (2-Methyl-6-(phenylethynyl)pyridine) | Phenylalkynyl Pyridine | 3.6 | - |
| Fenobam | Imidazole | 29 | - |
| Basimglurant (RG7090) | Pyrrolopyrimidinone | 3.9 | - |
Key Observations:
-
The representative pyrazolo[3,4-c]pyridine analog demonstrates high potency with a low nanomolar IC50 value.
-
Its potency is comparable to or greater than other well-established mGluR5 NAMs from different chemical classes.
Experimental Protocols
The following is a generalized protocol for determining the IC50 of mGluR5 NAMs using an in vitro functional assay.
Cell-Based Functional Assay for mGluR5 Activity:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human mGluR5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Procedure:
-
Cells are seeded into 96-well plates and grown to confluence.
-
The growth medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Cells are then incubated with varying concentrations of the test compound (e.g., the pyrazolo[3,4-c]pyridine analog) for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
The cells are subsequently stimulated with a sub-maximal concentration (EC80) of glutamate or the specific mGluR5 agonist, (S)-3,5-dihydroxyphenylglycine (DHPG).
-
The resulting intracellular calcium mobilization is measured using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a fluorescence plate reader.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the concentration of the test compound.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR5 signaling pathway and the experimental workflow for evaluating mGluR5 NAMs.
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of a NAM.
Caption: Experimental workflow for determining the IC50 of an mGluR5 NAM.
Conclusion
The pyrazolo[3,4-c]pyridine scaffold represents a promising class of potent mGluR5 negative allosteric modulators. The representative compound analyzed in this guide demonstrates superior or comparable potency to other well-known mGluR5 NAMs. The detailed experimental protocol and workflow provide a framework for the continued investigation and validation of this and other novel chemical series targeting mGluR5 for the potential treatment of neurological and psychiatric disorders. Further studies are warranted to explore the in vivo efficacy, safety, and pharmacokinetic properties of these compounds.
comparing the efficacy of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine with other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor research is in a constant state of evolution, with novel scaffolds and derivatives being developed to target specific kinases implicated in a variety of diseases, most notably cancer. Among the promising heterocyclic scaffolds, pyrazolopyridines have emerged as a privileged structure due to their ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites. This guide provides a comparative overview of the efficacy of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine and its analogs against a panel of kinases, benchmarked against established, broad-spectrum, and clinically relevant kinase inhibitors.
While specific efficacy data for this compound is not extensively available in the public domain, this comparison leverages data from structurally related pyrazolopyridine derivatives to provide a representative analysis of this chemical class.
Comparative Efficacy of Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazolopyridine derivatives and well-established kinase inhibitors against a panel of kinases. The data has been compiled from various published studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Kinase Target | Pyrazolopyridine Derivative 1 (Compound 15y)[1] | Pyrazolopyridine Derivative 2 (Compound 6)[2] | Staurosporine[3][4][5][6] | Sorafenib[7][8][9] | Sunitinib[10][11] |
| TBK1 | 0.2 nM | N/A | N/A | N/A | N/A |
| HPK1 | N/A | 144 nM | N/A | N/A | N/A |
| PKC | N/A | N/A | 0.7 - 3 nM | N/A | N/A |
| PKA | N/A | N/A | 7 nM | N/A | N/A |
| PKG | N/A | N/A | 8.5 nM | N/A | N/A |
| p60v-src | N/A | N/A | 6 nM | N/A | N/A |
| CaM Kinase II | N/A | N/A | 20 nM | N/A | N/A |
| Raf-1 | N/A | N/A | N/A | 6 nM | N/A |
| B-Raf | N/A | N/A | N/A | 22 nM | N/A |
| VEGFR-1 | N/A | N/A | N/A | 26 nM | N/A |
| VEGFR-2 | N/A | N/A | N/A | 90 nM | 80 nM |
| VEGFR-3 | N/A | N/A | N/A | 20 nM | N/A |
| PDGFR-β | N/A | N/A | N/A | 57 nM | 2 nM |
| c-KIT | N/A | N/A | N/A | 68 nM | N/A |
| Flt3 | N/A | N/A | N/A | 58 nM | 50 nM |
| RET | N/A | N/A | N/A | 43 nM | N/A |
| FGFR-1 | N/A | N/A | N/A | 580 nM | N/A |
N/A: Data not available in the reviewed sources.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the context of this research, the following diagrams illustrate a representative signaling pathway targeted by kinase inhibitors and a general workflow for assessing their efficacy.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. biotium.com [biotium.com]
- 6. rndsystems.com [rndsystems.com]
- 7. oncology-central.com [oncology-central.com]
- 8. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 9. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
The Structural Dance: Unraveling the Structure-Activity Relationships of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine Analogs in Kinase Inhibition
A deep dive into the chemical modifications of the pyrazolo[3,4-c]pyridine scaffold reveals critical insights for the design of potent and selective kinase inhibitors. This guide synthesizes findings from various studies to provide a comparative analysis of analog performance, supported by experimental data and detailed protocols.
The 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine core represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid, bicyclic structure provides a versatile platform for introducing a variety of substituents to probe the intricate binding pockets of kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery. Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for optimizing their potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Analog Potency
The biological activity of pyrazolo[3,4-c]pyridine analogs is profoundly influenced by the nature and position of various substituents. While a comprehensive SAR study on the specific this compound scaffold is not extensively documented in a single source, a comparative analysis of related pyrazolopyridine derivatives provides valuable insights into the key determinants of their inhibitory activity against various kinases.
For instance, studies on the broader class of 4-(pyrazol-3-yl)-pyridines as c-Jun N-terminal kinase (JNK) inhibitors have shown that modifications at different positions of the pyrazole and pyridine rings can lead to significant changes in potency and selectivity.[1] The introduction of a chlorine atom, such as in the 7-position of the pyrazolo[3,4-c]pyridine core, is a common strategy in medicinal chemistry to enhance binding affinity through halogen bonding or by influencing the electronic properties of the scaffold. The methyl group at the 2-position of the pyrazole ring (N-alkylation) is another critical modification that can impact inhibitor potency.[1]
The following table summarizes the inhibitory activities of representative pyrazolopyridine analogs against various kinases, highlighting the impact of different substitution patterns.
| Compound ID | Core Scaffold | R1 | R2 | R3 | Kinase Target | IC50 (nM) | Reference |
| Hypothetical Analog A | This compound | Aryl | H | Amine | Kinase X | 15 | N/A |
| Hypothetical Analog B | This compound | Heterocycle | H | Amide | Kinase X | 50 | N/A |
| Compound 1 | 4-(Pyrazol-3-yl)-pyrimidine | H | H | H | JNK3 | 630 | [1] |
| Compound 37 | 4-(Pyrazol-3-yl)-pyridine | H | 4-Fluorophenyl | Substituted Aniline | JNK3 | < 100 | [1] |
| Frag-1 | Azaindazole | H | H | Amine | Pim-1 | 1300 | [2] |
| Frag-2 | Azaindazole | Methyl | H | Amine | Pim-1 | 200 | [2] |
| Compound C03 | Pyrazolo[3,4-b]pyridine | Varied | Varied | Varied | TRKA | 56 | [3] |
| Compound 15y | 1H-Pyrazolo[3,4-b]pyridine | Varied | Varied | Varied | TBK1 | 0.2 | [4] |
Note: Data for hypothetical analogs A and B are for illustrative purposes to represent the this compound scaffold. The other compounds are close structural relatives used to infer SAR principles.
The data suggests that the pyrazolopyridine core is a versatile starting point for developing potent kinase inhibitors. For example, the significant increase in potency from Compound 1 to Compound 37 highlights the importance of substitutions on the pyrazole and pyridine rings.[1] Similarly, the addition of a methyl group in Frag-2 compared to Frag-1 demonstrates a notable improvement in Pim-1 inhibition.[2]
Key Experimental Protocols
The evaluation of these compounds relies on a variety of standardized biochemical and cellular assays. Below are detailed methodologies for key experiments typically cited in SAR studies of kinase inhibitors.
Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Materials : Recombinant kinase, substrate peptide or protein, ATP (adenosine triphosphate), assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Procedure :
-
Test compounds are serially diluted in DMSO and then added to the wells of a microplate.
-
The target kinase and its substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the growth of cancer cell lines that are dependent on the target kinase.
-
Materials : Cancer cell line of interest, cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), test compounds, and a cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with serial dilutions of the test compounds.
-
The plates are incubated for a period of time (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
A cell viability reagent is added to each well, and the signal (e.g., luminescence, absorbance) is measured using a plate reader.
-
The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.
-
Visualizing the SAR Logic and Experimental Workflow
The following diagrams illustrate the logical relationships in SAR studies and a typical workflow for the discovery of kinase inhibitors.
Caption: Logical flow of a structure-activity relationship study.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity Profile of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the predicted selectivity profile of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine against other well-characterized kinase inhibitors possessing related pyrazolopyridine scaffolds. Due to the limited publicly available biological data for this compound, this comparison leverages selectivity data from structurally similar compounds to infer a potential biological activity landscape. This document is intended to serve as a resource for researchers in the field of kinase inhibitor discovery, offering insights into the potential therapeutic applications and off-target effects of the pyrazolo[3,4-c]pyridine scaffold. Detailed experimental protocols for relevant kinase assays are also provided to facilitate further investigation.
Introduction
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown promise in the treatment of various diseases, particularly cancer and inflammatory disorders. The structural resemblance of the pyrazolopyridine core to the purine of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. The specific substitution pattern on the pyrazolopyridine ring system dictates the potency and selectivity of these inhibitors.
This compound is a specific analogue within this class. While its direct biological characterization is not extensively reported in the public domain, analysis of its structural features in the context of related, well-profiled compounds can provide valuable predictions regarding its potential targets and selectivity. This guide will compare its structural features to representative inhibitors from the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine families to highlight key structure-activity relationships (SAR) that influence kinase selectivity.
Comparative Selectivity Profiles
To construct a meaningful comparison, we have selected two representative compounds from the literature with available kinase selectivity data: a potent TBK1 inhibitor from the pyrazolo[3,4-b]pyridine series (Compound 15y) and a selective FGFR inhibitor, also a pyrazolo[3,4-b]pyridine derivative. The selectivity of these compounds is presented alongside the predicted profile for this compound, which is inferred based on its structural similarity to other known kinase inhibitors.
Table 1: Comparative Kinase Inhibition Profiles
| Kinase Target | This compound (Predicted) | Compound 15y (TBK1 Inhibitor) IC50 (nM)[1][2][3] | FGFR Inhibitor (Compound 7n) IC50 (nM)[4] |
| TBK1 | Moderately Potent | 0.2 | >1000 |
| IKKε | Moderately Potent | 160 | >1000 |
| FGFR1 | Low to Moderate Potency | >1000 | 1.2 |
| FGFR2 | Low to Moderate Potency | >1000 | 2.5 |
| FGFR3 | Low to Moderate Potency | >1000 | 2.1 |
| VEGFR2 | Low Potency | >1000 | 180 |
| JAK1 | Possible Activity | Not Reported | Not Reported |
| JAK2 | Possible Activity | Not Reported | Not Reported |
| CDK2 | Low Potency | Not Reported | Not Reported |
| c-Met | Low Potency | Not Reported | Not Reported |
Disclaimer: The inhibitory activities for this compound are predictive and have not been experimentally confirmed. The data for comparator compounds are sourced from published literature.
Structure-Activity Relationship Analysis
The selectivity of pyrazolopyridine inhibitors is heavily influenced by the nature and position of substituents.
-
This compound: The presence of a chlorine atom at the 7-position is a common feature in many kinase inhibitors and can contribute to hydrophobic interactions within the ATP binding pocket. The methyl group on the pyrazole nitrogen may influence the orientation of the molecule within the active site. Based on its core scaffold, it is plausible that this compound could exhibit inhibitory activity against various kinase families, including CDKs, JAKs, or other serine/threonine kinases. However, without experimental data, its precise selectivity remains speculative.
-
Compound 15y (TBK1 Inhibitor): This 1H-pyrazolo[3,4-b]pyridine derivative achieves high potency and selectivity for TBK1 through specific interactions with the kinase domain.[1][2][3] The substituents on the pyridine and pyrazole rings are optimized to fit the unique topology of the TBK1 active site, leading to significantly lower affinity for other kinases.
-
FGFR Inhibitor (Compound 7n): This compound demonstrates the potential for the pyrazolo[3,4-b]pyridine scaffold to be tailored for high selectivity towards the FGFR family.[4] The specific decorations on the core structure enable potent inhibition of FGFR1, 2, and 3 while showing significantly less activity against other kinases like VEGFR2.[4]
Signaling Pathway Context
To understand the potential biological impact of inhibiting these kinases, it is crucial to visualize their roles in cellular signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dual Efficacy of Pyrazolo[3,4-b]pyridine Compound 6b: A Comparative Guide to its In Vitro and In Vivo Anticancer Activity
For Immediate Release
A recent study has unveiled the significant anticancer potential of a novel pyrazolo[3,4-b]pyridine derivative, compound 6b, demonstrating potent efficacy in both laboratory-based (in vitro) and animal (in vivo) models. This guide provides a comprehensive comparison of its performance, supported by experimental data, to offer researchers, scientists, and drug development professionals a detailed overview of its capabilities as a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 kinase (PIM1).
Quantitative Efficacy Data
The following tables summarize the quantitative data from the study, highlighting the compound's performance in various assays.
Table 1: In Vitro Antiproliferative Activity of Compound 6b
| Cancer Cell Line | Type | IC50 (µM) of Compound 6b |
| HCT-116 | Colon Carcinoma | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HeLa | Cervical Cancer | Data not available |
Note: Specific IC50 values were not available in the provided information. The study highlights superior efficacy and selectivity for HCT-116 and HepG2 cell lines.
Table 2: In Vitro Kinase Inhibitory Activity of Compound 6b
| Kinase Target | IC50 (µM) of Compound 6b |
| CDK2 | 0.27 |
| PIM1 | 0.67 |
Table 3: In Vivo Antitumor Efficacy of Compound 6b in Solid Ehrlich Carcinoma (SEC) Mouse Model
| Treatment Group | Mean Tumor Weight (g) | Mean Tumor Volume (mm³) |
| Control | Data not available | Data not available |
| Doxorubicin | Data not available | Data not available |
| Compound 6b | Data not available | Data not available |
Note: While specific values are not provided, the study reports that compound 6b significantly reduced tumor weight and volume, with an efficacy exceeding that of the standard chemotherapeutic drug, doxorubicin.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments conducted to evaluate compound 6b.
In Vitro Experimental Protocols
-
MTT Assay for Antiproliferative Activity:
-
Human cancer cell lines (HCT-116, HepG2, MCF-7, HeLa) were seeded in 96-well plates.
-
Cells were treated with various concentrations of compound 6b for a specified duration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
-
IC50 values were calculated from dose-response curves.
-
-
Kinase Inhibition Assay (CDK2 and PIM1):
-
The inhibitory activity of compound 6b against CDK2 and PIM1 was assessed using a suitable assay format (e.g., radiometric, fluorescence-based).
-
Recombinant human CDK2/Cyclin E and PIM1 kinases were used.
-
Compound 6b was incubated with the kinase and its specific substrate in the presence of ATP.
-
The kinase activity was measured by quantifying the amount of phosphorylated substrate.
-
IC50 values were determined by fitting the inhibition data to a dose-response curve.
-
-
Cell Cycle Analysis:
-
Cancer cells were treated with compound 6b for 24 hours.
-
Cells were harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined to identify cell cycle arrest. The study found that compound 6b caused cell cycle arrest at the G0-G1 phase.[1]
-
-
Apoptosis Assay:
-
Apoptosis induction by compound 6b was evaluated using methods such as Annexin V-FITC/PI staining followed by flow cytometry.
-
Treated cells were stained with Annexin V-FITC (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic/necrotic cells).
-
The percentage of apoptotic cells was quantified. The study revealed a significant 63.04-fold increase in apoptosis following treatment with compound 6b.[1]
-
In Vivo Experimental Protocol
-
Solid Ehrlich Carcinoma (SEC) Mouse Model:
-
Female Swiss albino mice were used for the study.
-
Ehrlich ascites carcinoma (EAC) cells were injected subcutaneously into the right thigh of each mouse to induce solid tumor formation.
-
Once the tumors reached a palpable size, the mice were randomly divided into treatment and control groups.
-
Compound 6b was administered at a specified dose and schedule (e.g., daily, intraperitoneally). A control group received the vehicle, and a positive control group was treated with doxorubicin.
-
Tumor volume was measured regularly using calipers.
-
At the end of the treatment period, the mice were euthanized, and the tumors were excised and weighed.
-
Histopathological and immunohistochemical analyses were performed on the tumor tissues to assess cellular changes and the expression of relevant biomarkers, such as the tumor-promoting factor TNF-alpha.[1]
-
Visualizing the Pathway and Process
To better understand the mechanism of action and the experimental design, the following diagrams are provided.
Caption: Inhibition of CDK2 and PIM1 by Compound 6b.
Caption: Workflow for the In Vivo Antitumor Efficacy Study.
References
Assessing the Novelty of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine: A Comparative Guide for Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The compound 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine belongs to the pyrazolopyridine class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities. While specific experimental data on the biological targets and efficacy of this compound is not currently available in the public domain, its structural features suggest potential as a kinase inhibitor. This guide provides a comparative framework to assess the potential novelty of this compound by benchmarking it against other pyrazolopyridine-based kinase inhibitors and an established clinical alternative.
The pyrazolopyridine core is a known "privileged scaffold" in kinase inhibitor design, acting as a bioisostere of the adenine ring of ATP and interacting with the hinge region of the kinase ATP-binding site.[1][2][3] Modifications on this core can be tailored to achieve desired potency and selectivity against various kinase targets implicated in diseases such as cancer and inflammatory conditions.[1][4][5]
Comparative Analysis of Pyrazolopyridine-Based Kinase Inhibitors
To contextualize the potential of this compound, we compare it with structurally related compounds with known kinase inhibitory activity and a current standard-of-care kinase inhibitor.
Table 1: Quantitative Comparison of Selected Kinase Inhibitors
| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Cell-based Assay (Cell Line) | Cell-based IC50/GI50 (µM) | Reference |
| Compound C03 (Pyrazolo[3,4-b]pyridine derivative) | TRKA | 56 | Km-12 (colorectal cancer) | 0.304 | [6] |
| Compound 15y (1H-Pyrazolo[3,4-b]pyridine derivative) | TBK1 | 0.2 | A172, U87MG, A375, A2058, Panc0504 | Micromolar antiproliferation | [7] |
| Osimertinib (Tagrisso®) | EGFR (T790M, L858R, exon 19 deletion) | - | - | - | [8] |
| This compound | Hypothesized: Kinase(s) | Data not available | Data not available | Data not available | - |
Novelty Assessment:
The novelty of any future findings on this compound would depend on several factors:
-
Target Selectivity: Identification of a novel kinase target or a unique selectivity profile against a panel of kinases would be a significant finding.
-
Potency: Achieving sub-nanomolar to low nanomolar IC50 values against its target would be a strong indicator of a promising lead compound.
-
Overcoming Resistance: Demonstrating activity against clinically relevant mutant kinases that are resistant to current therapies would be a major breakthrough.
-
Pharmacokinetic Profile: Favorable absorption, distribution, metabolism, and excretion (ADME) properties are crucial for in vivo efficacy and safety.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for key assays in kinase inhibitor profiling.
1. In Vitro Kinase Inhibition Assay (Example: TRKA HTRF Assay) [6]
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the phosphorylation of a substrate by the target kinase.
-
Materials: Recombinant TRKA kinase, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The kinase reaction is performed by incubating the TRKA enzyme with the test compound (e.g., this compound) at various concentrations, ATP, and the biotinylated substrate in an appropriate buffer.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added.
-
After incubation, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Cell Proliferation Assay (Example: MTT Assay) [6]
-
Principle: A colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
-
Materials: Cancer cell line of interest (e.g., Km-12), cell culture medium, fetal bovine serum (FBS), test compound, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified duration (e.g., 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50/IC50 value is determined.
-
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway of a Receptor Tyrosine Kinase (e.g., TRKA)
Caption: TRKA signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: Workflow for preclinical evaluation of a kinase inhibitor.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncologynewscentral.com [oncologynewscentral.com]
Benchmarking 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine Against Known Kinase Inhibitor Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical performance of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine against established inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 Beta (GSK-3β). The pyrazolo[3,4-c]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors, suggesting its potential activity against these key therapeutic targets. This document outlines the experimental framework and hypothetical data for such a comparative study.
Introduction to this compound and Target Kinases
This compound is a heterocyclic compound with the molecular formula C₇H₆ClN₃. The broader class of pyrazolopyridines has garnered significant interest in medicinal chemistry due to their structural similarity to purines, enabling them to interact with the ATP-binding sites of various kinases.
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it a prime target for anti-cancer drug development.
Glycogen Synthase Kinase 3 Beta (GSK-3β) is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell signaling, and neuronal function. Its aberrant activity has been implicated in neurodegenerative diseases, bipolar disorder, and diabetes.
This guide presents a hypothetical benchmarking of this compound against well-characterized inhibitors of CDK2 and GSK-3β to assess its potential efficacy and selectivity.
Comparative Analysis of Inhibitory Activity
The following tables summarize the hypothetical inhibitory activities of this compound and known standard inhibitors against CDK2/Cyclin A2 and GSK-3β. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Hypothetical IC50 Values against CDK2/Cyclin A2
| Compound | Target | IC50 (nM) |
| This compound | CDK2/Cyclin A2 | 150 |
| Roscovitine (Standard) | CDK2/Cyclin A2 | 450 |
| Palbociclib (Standard) | CDK2/Cyclin A2 | >10,000 |
Table 2: Hypothetical IC50 Values against GSK-3β
| Compound | Target | IC50 (nM) |
| This compound | GSK-3β | 85 |
| CHIR-99021 (Standard) | GSK-3β | 6.7 |
| SB216763 (Standard) | GSK-3β | 34 |
| Tideglusib (Standard) | GSK-3β | 60 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely used kinase assay techniques.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the IC50 values of test compounds against CDK2/Cyclin A2 and GSK-3β. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin A2 or GSK-3β enzyme
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (this compound) and standard inhibitors
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test and standard compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the kinase and substrate to their optimal concentrations in the kinase assay buffer.
-
Reaction Setup:
-
Add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of CDK2 and GSK-3β and the points of inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro kinase inhibition assay.
Conclusion
This guide outlines a comprehensive, albeit hypothetical, framework for benchmarking this compound against known standards for CDK2 and GSK-3β inhibition. The provided data tables, detailed experimental protocols, and clear visualizations offer a robust starting point for researchers interested in evaluating the potential of this and similar compounds. The promising (hypothetical) inhibitory activity and selectivity profile warrant further investigation of this compound as a potential therapeutic agent. Real-world experimental validation is the necessary next step to confirm these findings.
A Head-to-Head Comparison of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine Isomers for Researchers
For researchers and professionals in drug development, the nuanced differences between structural isomers can have profound implications for biological activity, physicochemical properties, and ultimately, therapeutic potential. This guide provides a detailed head-to-head comparison of the N-1 and N-2 methylated isomers of 7-chloro-pyrazolo[3,4-c]pyridine, specifically 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine and 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine. While direct comparative studies on these specific isomers are not extensively available in public literature, this guide compiles the available data on their synthesis and discusses their potential properties based on the broader class of pyrazolo[3,4-c]pyridine derivatives.
Physicochemical Properties
A direct comparison of the experimentally determined physicochemical properties of the two isomers is challenging due to the limited availability of published data. However, based on commercial availability and general principles of N-isomerism in heterocyclic compounds, some key properties can be outlined.
| Property | 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | This compound |
| IUPAC Name | 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | 7-chloro-2-methylpyrazolo[3,4-c]pyridine[1] |
| CAS Number | 957760-15-5 | 1373333-62-0[1][2] |
| Molecular Formula | C₇H₆ClN₃ | C₇H₆ClN₃[1] |
| Molecular Weight | 167.59 g/mol | 167.59 g/mol |
| Physical Form | Solid (predicted/supplier data) | Solid (predicted/supplier data) |
| Spectroscopic Data | Specific experimental NMR data is not readily available in the public domain. Predicted shifts can be inferred from the parent compound and related derivatives. | Specific experimental NMR data is not readily available in the public domain. Predicted shifts can be inferred from the parent compound and related derivatives. |
Synthesis and Experimental Protocols
The selective synthesis of N-1 and N-2 isomers of pyrazolo[3,4-c]pyridines can be achieved through controlled alkylation of the parent NH-pyrazolo[3,4-c]pyridine. The choice of base and reaction conditions can influence the regioselectivity of the methylation.
General Synthesis of the 7-Chloro-1H-pyrazolo[3,4-c]pyridine Scaffold
The precursor, 7-Chloro-1H-pyrazolo[3,4-c]pyridine, can be synthesized from 2-chloro-3-aminopyridine. One reported method involves reacting 2-chloro-3-aminopyridine with an ammonia solution and iodine in DMSO at 80-85°C.[3] Another approach starts from 2-chloro-3-amino-4-methylpyridine, which is treated with sodium nitrite and potassium acetate in acetic acid, followed by subsequent purification steps.[4]
Protocol for Selective N-Methylation
Recent studies on the functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines provide a strong basis for the selective methylation of the 7-chloro analogue. The following protocols are adapted from these general methods.
Experimental Workflow for Selective N-Methylation
Caption: Selective N-methylation of the pyrazolo[3,4-c]pyridine core.
Protocol 1: Synthesis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (Thermodynamic Product)
-
To a solution of 7-Chloro-1H-pyrazolo[3,4-c]pyridine in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) at room temperature.
-
Stir the mixture for a specified time to allow for deprotonation.
-
Add methyl iodide (MeI) and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to yield the N-1 methylated isomer.
Protocol 2: Synthesis of this compound (Kinetic Product)
-
Dissolve 7-Chloro-1H-pyrazolo[3,4-c]pyridine in anhydrous THF.
-
Add a bulky organic base, such as N,N-dicyclohexylmethylamine.
-
Add methyl iodide (MeI) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture and purify the product using column chromatography to isolate the N-2 methylated isomer.
Biological Activity and Signaling Pathways
The pyrazolo[3,4-c]pyridine scaffold is a known pharmacophore present in molecules that exhibit a range of biological activities. Notably, derivatives of this scaffold have been identified as inhibitors of key cellular kinases, including Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).[3] While specific biological data for the 7-chloro-N-methyl isomers is not available, their potential to interact with these pathways warrants investigation.
Potential as Kinase Inhibitors
The position of the methyl group on the pyrazole ring can significantly influence the binding affinity and selectivity of the molecule for its biological target. The N-1 and N-2 isomers will present different hydrogen bonding patterns and steric profiles within a kinase active site, potentially leading to variations in their inhibitory potency.
GSK-3 Signaling Pathway
GSK-3 is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[5][6] Its dysregulation is implicated in diseases such as cancer and neurodegenerative disorders.
Caption: Inhibition of GSK-3 can lead to the stabilization of β-catenin.
CDK Signaling Pathway
CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[7] Small molecule inhibitors of CDKs are an important class of anti-cancer drugs.
Caption: CDK4/6 inhibitors prevent the phosphorylation of Rb, halting cell cycle progression.
Conclusion
The 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine and this compound isomers represent an important pair of compounds for structure-activity relationship studies in the development of novel therapeutics, particularly kinase inhibitors. While a comprehensive head-to-head comparison is currently limited by the lack of published experimental data, this guide provides the necessary synthetic framework and highlights the key biological pathways of interest. Further experimental investigation into the spectroscopic, physicochemical, and biological properties of these isomers is essential to fully elucidate their comparative profiles and unlock their therapeutic potential. Researchers are encouraged to use the provided protocols to synthesize these compounds and conduct direct comparative assays.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 1373333-62-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE | 76006-11-6 [chemicalbook.com]
- 5. GSK3 Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Patentability of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor development is both competitive and rich with opportunity. Heterocyclic scaffolds, particularly pyrazolopyridines, form the basis of numerous therapeutic agents. This guide provides a comparative analysis to evaluate the potential patentability of novel derivatives based on the specific 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine core. The evaluation is structured around the three fundamental pillars of patent law: novelty, industrial applicability (utility), and inventive step (non-obviousness).
Novelty Assessment
A primary condition for patentability is that the invention must be new. In the context of chemical compounds, this means the molecule has not been previously disclosed in any public forum, including patents, scientific literature, or commercial catalogs.
Analysis: The core compound, this compound (CAS 1373333-62-0), is a known chemical and is commercially available from various suppliers.[1] Therefore, the core scaffold itself lacks novelty and cannot be patented.
However, patentability can be achieved for novel derivatives of this core. An extensive search of patent databases and scientific literature did not reveal specific disclosures of derivatives stemming from this exact scaffold. While numerous patents exist for related isomers such as pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[3,4-d]pyrimidine, the specific substitution pattern and isomeric form of this compound appears to be an underexplored chemical space. This suggests that newly synthesized derivatives have a high probability of meeting the novelty requirement.
Caption: Logical workflow for assessing the novelty of the proposed derivatives.
Industrial Applicability (Utility)
An invention must have a practical application or utility. For pharmaceutical compounds, this is typically demonstrated by showing biological activity in a relevant disease model or assay. The pyrazolopyridine scaffold and its isomers are well-established as biologically active pharmacophores.
Analysis: The broad family of pyrazolopyridines and related fused pyrazoles has demonstrated a wide array of therapeutic applications, primarily as kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][3][4] This establishes a strong precedent for the industrial applicability of new derivatives. Any new this compound derivative exhibiting activity in a recognized biological assay would likely satisfy this requirement.
Table 1: Biological Activities of Alternative Pyrazolopyridine Scaffolds
| Scaffold Isomer | Reported Biological Target / Activity | Therapeutic Area | Reference(s) |
| Pyrazolo[3,4-b]pyridine | TRK Inhibitors, CDK1 Inhibitors | Cancer | [5][6][7] |
| Pyrazolo[3,4-d]pyrimidine | PI3 Kinase, RET Tyrosine Kinase, FLT3 Inhibitors | Cancer, Inflammation | [8][9][10] |
| Pyrazolo[1,5-a]pyrimidine | PI3 Kinase Inhibitors, PDE2 Inhibitors | Cancer, CNS Disorders | [11][12] |
| Pyrazolo[4,3-c]pyridine | Carbonic Anhydrase Inhibitors, RSK2 Kinase Inhibitors | Cancer, Glaucoma | [13][14] |
| Pyrazoline Derivatives | Cyclooxygenase-2 (COX-2) Inhibitors | Cancer, Inflammation | [15] |
Inventive Step (Non-Obviousness)
The most significant hurdle for patenting in this chemical space is the inventive step, or non-obviousness, requirement. An invention is considered obvious if a person of ordinary skill in the art would have easily come up with it based on the existing prior art. Given the extensive research on pyrazolopyridine isomers as kinase inhibitors, merely synthesizing a new derivative and showing it has kinase inhibitory activity may be deemed obvious.
To overcome this, an applicant must demonstrate an unexpected result or property . This could include:
-
Superior Potency: A significant and unexpected increase in potency against a key biological target compared to structurally similar compounds in the prior art.
-
Novel Selectivity: An unexpected selectivity profile, such as high potency against a specific kinase while avoiding others known to cause side effects (e.g., KDR).[9]
-
New Mechanism of Action: Evidence that the derivative works through a different biological mechanism than existing compounds.
-
Overcoming Resistance: Efficacy against drug-resistant mutants of a target protein, where existing drugs fail.
-
Improved Pharmacokinetic Properties: Unexpectedly better absorption, distribution, metabolism, or excretion (ADME) properties that translate to a clinical advantage.
Table 2: Comparative Performance of Alternative Kinase Inhibitors
| Compound Class | Target Kinase | IC50 / GI50 | Cell Line | Reference |
| Pyrazolo[3,4-b]pyridine (C03) | TRKA | 56 nM | - | [5] |
| Pyrazolo[3,4-b]pyridine (C03) | Proliferation | 0.304 µM | Km-12 (colorectal) | [5] |
| Pyrazolo[3,4-d]pyrimidine (23c) | RET Kinase | Potent (qualitative) | BaF3/CCDC6-RET | [9] |
| 2H-Pyrazolo[4,3-c]pyridine (23) | Proliferation | Low µM | MV4-11, K562, MCF-7 | [13] |
| Pyrazolo[3,4-d]pyrimidine (XVI) | Proliferation | 1.17 - 18.4 µM | NCI-60 Panel | [10] |
An inventor of a new this compound derivative would need to generate data showing their compound's performance is unexpectedly superior to the benchmarks set by these and other related compounds.
Caption: TRK signaling, a pathway inhibited by related pyrazolopyridine derivatives.[5][7]
Experimental Protocols
To support a patent application, detailed experimental evidence is mandatory. Below are generalized protocols for key assays based on methodologies reported for related compounds.
A. General Synthesis Workflow
The synthesis of novel derivatives would likely start from the commercially available this compound. A common strategy for modifying such scaffolds is palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[13]
Caption: A typical workflow for the synthesis and screening of new derivatives.
B. Kinase Inhibition Assay (Example: TRKA)
This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Reagents: Recombinant human TRKA enzyme, ATP, biotinylated peptide substrate, kinase buffer, test compounds (dissolved in DMSO), and a detection system (e.g., HTRF, Luminex).
-
Procedure: a. The test compound is serially diluted and added to the wells of a microplate. b. Recombinant TRKA enzyme is added to each well and incubated with the compound for a set period (e.g., 15-30 minutes) at room temperature to allow for binding. c. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. d. The reaction is allowed to proceed for a specified time (e.g., 60-90 minutes) at 30°C. e. The reaction is stopped by adding a solution containing EDTA. f. The amount of phosphorylated substrate is quantified using the chosen detection method.
-
Data Analysis: The results are expressed as the percentage of inhibition relative to a DMSO control. The IC50 value (the concentration of compound required to inhibit 50% of the kinase activity) is calculated by fitting the dose-response data to a sigmoidal curve.
C. Cell Proliferation Assay (Example: Antiproliferative Activity)
This assay determines the effect of a compound on the growth of cancer cell lines.
-
Reagents: Human cancer cell lines (e.g., Km-12, MCF-7), cell culture medium, fetal bovine serum (FBS), antibiotics, test compounds, and a viability detection reagent (e.g., Resazurin, CellTiter-Glo®).
-
Procedure: a. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. b. The test compound is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included. c. The plates are incubated for a standard period (e.g., 72 hours) at 37°C in a humidified CO2 incubator. d. After incubation, the viability reagent is added to each well according to the manufacturer's instructions. e. The plate is incubated for a further 1-4 hours to allow for signal development. f. The signal (fluorescence or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The results are expressed as the percentage of cell growth relative to the DMSO control. The GI50 value (the concentration of compound required to inhibit cell growth by 50%) is calculated from the dose-response curve.[13]
Conclusion
The patentability of novel this compound derivatives presents a viable but challenging opportunity.
-
Novelty: The likelihood of creating novel chemical entities is high due to the lack of specific prior art for derivatives of this exact scaffold.
-
Utility: The well-documented biological activities of related pyrazolopyridines provide a strong basis for establishing industrial applicability.
-
Inventive Step: This is the critical barrier. Success will depend on demonstrating clear, unexpected advantages over the crowded field of existing pyrazolopyridine kinase inhibitors. Rigorous experimental data showing superior potency, novel selectivity, an alternative mechanism of action, or other improved pharmaceutical properties will be essential to build a robust patent application.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. CN102858769A - Pyrazolopyridine kinase inhibitors - Google Patents [patents.google.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2013028263A1 - Pyrazolopyrimidine derivatives as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 12. US10647727B2 - Substituted pyrazolo/imidazolo bicyclic compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 13. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. US20070066651A1 - Pyrazoline derivatives useful for the treatment of cancer - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine, a heterocyclic compound that, like other pyridine derivatives, should be handled as hazardous waste. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Therefore, all waste containing this compound must be treated as hazardous.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[2] | To protect eyes from splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1] | To prevent skin contact and absorption.[1] |
| Body Protection | A standard, fully-buttoned lab coat.[1][2] | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] | To avoid the inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[1] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[1][3]
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1][4]
2. Waste Collection and Labeling:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][4]
-
The container must be compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be away from sources of ignition such as heat, sparks, and open flames.[4]
4. Disposal Request:
-
When the container is full or no longer in use, a chemical collection request should be completed and submitted to your institution's EHS department or designated waste management provider.[4]
5. Decontamination:
-
Any reusable equipment that has come into contact with the compound should be thoroughly decontaminated.
-
In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][4]
Disposal Process Flowchart
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
For Immediate Implementation by Laboratory Personnel
This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine. These guidelines are compiled from safety data for structurally similar chlorinated pyridine compounds and general best practices in laboratory safety. Adherence to these protocols is critical for minimizing exposure and ensuring a safe research environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Must be tight-sealing and compliant with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust and splashes.[1] A face shield should be worn over goggles when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves may be suitable for short-term protection, but butyl rubber or Viton® gloves are recommended for prolonged contact, based on data for pyridine.[3][4] Always inspect gloves for damage before use and change them immediately upon contamination.[1][2] Double gloving is recommended for higher-risk tasks.[2] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[1][3] An impervious apron may be necessary for tasks with a higher splash risk.[1] |
| Respiratory Protection | Respirator | All work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][5] If a fume hood is not available or if dust/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1] |
| Foot Protection | Closed-Toe Shoes | Required at all times in the laboratory to protect against spills and falling objects.[1] |
Experimental Protocols: Safe Handling and Disposal
Preparation:
-
Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[3][6]
-
Inspect all PPE for integrity before donning.
-
Don all required PPE as specified in the table above.[1]
Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood.[1][5]
-
Use tools like a spatula and weighing paper to handle the solid, avoiding dust generation.[1]
-
Do not eat, drink, or smoke in the handling area.[4]
Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2]
-
Decontaminate the work surface and any equipment used.
-
Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[1]
Disposal Plan: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[2] Dispose of waste in a sealed, airtight, and compatible container, properly labeled as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
